RIPK1-IN-4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-23(2,3)19-13-20(28-30-19)27-22(29)26-15-9-7-14(8-10-15)16-5-4-6-18-17(16)11-12-25-21(18)24/h4-13H,1-3H3,(H2,24,25)(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRYMOUSQMDJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC4=C3C=CN=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of RIPK1-IN-4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation, apoptosis, and necroptosis. Its kinase activity is a key driver in the pathogenesis of a multitude of inflammatory and neurodegenerative diseases. RIPK1-IN-4 is a potent and selective small-molecule inhibitor of RIPK1 kinase activity, serving as a valuable chemical probe for elucidating the physiological and pathological roles of RIPK1 and as a lead compound for therapeutic development. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical properties, effects on cellular signaling, and detailed experimental methodologies.
Core Mechanism of Action
This compound is classified as a type II kinase inhibitor . Unlike type I inhibitors that bind to the active conformation of the kinase, this compound specifically recognizes and binds to the inactive "DLG-out" conformation of RIPK1.[1] In this conformation, the Asp-Leu-Gly (DLG) motif, a conserved feature in the activation loop of many kinases, is flipped out of its active position. By stabilizing this inactive state, this compound allosterically prevents the kinase from adopting its active conformation, thereby inhibiting its catalytic activity. This mode of inhibition contributes to the high selectivity of this compound for RIPK1 over other kinases.
The primary molecular consequence of this compound binding is the inhibition of RIPK1 autophosphorylation, a critical event for the activation of its downstream signaling cascades. By blocking this initial activation step, this compound effectively abrogates the pro-inflammatory and cell death-inducing functions of RIPK1.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized using biochemical assays. The following table summarizes the available quantitative data.
| Assay Type | Target | IC50 (nM) | Reference |
| ADP-Glo Kinase Assay | RIPK1 | 10 | [1] |
| Biochemical Kinase Assay | RIPK1 | 16 | [1] |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at the time of this writing. However, its classification as a type II inhibitor suggests a higher degree of selectivity compared to type I inhibitors.
Signaling Pathways
RIPK1 is a central node in multiple signaling pathways, most notably those downstream of the tumor necrosis factor receptor 1 (TNFR1). This compound modulates these pathways by directly inhibiting the kinase function of RIPK1.
RIPK1-Mediated Necroptosis Pathway
The best-characterized role of RIPK1 kinase activity is in the execution of necroptosis, a form of programmed necrosis. Upon stimulation with stimuli such as TNF-α in the absence of active Caspase-8, RIPK1 undergoes autophosphorylation and recruits RIPK3 to form a complex called the necrosome. This leads to the phosphorylation and activation of both RIPK1 and RIPK3. Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like (MLKL) protein, which oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. This compound, by preventing the initial autophosphorylation of RIPK1, blocks the formation of the necrosome and all subsequent downstream events, thereby potently inhibiting necroptosis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)
This assay quantitatively measures the kinase activity of RIPK1 by detecting the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human RIPK1 enzyme (e.g., from Promega, Carna Biosciences)
-
Myelin Basic Protein (MBP) as a generic substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase reaction buffer.
-
Kinase Reaction:
-
Add 2.5 µL of 2x RIPK1 enzyme solution to each well.
-
Add 2.5 µL of this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP mix (MBP and ATP in kinase reaction buffer).
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of RIPK1 Signaling Pathway
This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the necroptosis pathway in a cellular context.
Cell Line: HT-29 (human colon adenocarcinoma) or L929 (mouse fibrosarcoma) cells are commonly used as they are sensitive to TNF-α-induced necroptosis.
Materials:
-
HT-29 or L929 cells
-
TNF-α (human or mouse, as appropriate)
-
Smac mimetic (e.g., BV6)
-
pan-Caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pRIPK1 (Ser166), anti-RIPK1, anti-pRIPK3 (Ser227), anti-RIPK3, anti-pMLKL (Ser358), anti-MLKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Induce necroptosis by treating with TNF-α, a Smac mimetic, and z-VAD-fmk for the desired time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Expected Results: Treatment with this compound is expected to show a dose-dependent decrease in the phosphorylation of RIPK1, RIPK3, and MLKL upon induction of necroptosis, while the total protein levels of these kinases remain unchanged.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of RIPK1 in health and disease. Its mechanism as a potent and selective type II inhibitor that stabilizes the inactive DLG-out conformation of RIPK1 provides a clear rationale for its ability to block RIPK1-mediated signaling pathways, particularly necroptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the effects of this compound and to explore the therapeutic potential of RIPK1 inhibition. As research in this field continues, a deeper understanding of the nuances of RIPK1 signaling and the development of next-generation inhibitors will undoubtedly pave the way for novel treatments for a range of debilitating diseases.
References
RIPK1-IN-4: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document details its mechanism of action, experimental protocols for its evaluation, and its role in the context of RIPK1 signaling pathways.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the furo[2,3-d]pyrimidine series. It is a potent, selective, type II kinase inhibitor that targets the DLG-out inactive conformation of RIPK1.[1]
Below is a table summarizing the key chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃N₅O₂ | [2] |
| Molecular Weight | 401.46 g/mol | [2] |
| CAS Number | 1481641-08-0 | [2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Mechanism of Action and Biological Activity
This compound functions as a highly selective inhibitor of RIPK1 kinase activity. It binds to an allosteric site on the kinase, stabilizing an inactive conformation and preventing the autophosphorylation required for its activation.[1][3] This inhibitory activity has been quantified in various biochemical and cellular assays.
| Assay | IC₅₀ | Reference |
| RIPK1 Kinase Assay | 16 nM | [4] |
| ADP-Glo Kinase Assay | 10 nM | [4] |
The inhibition of RIPK1 by this compound has significant implications for modulating cellular pathways involved in inflammation and cell death, particularly necroptosis.
The RIPK1 Signaling Pathway in Necroptosis
RIPK1 is a critical regulator of cellular stress responses, including the programmed cell death pathway known as necroptosis. The following diagram illustrates the central role of RIPK1 in the TNF-α induced necroptosis pathway.
Caption: TNF-α induced RIPK1 signaling pathway leading to either cell survival or necroptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the phosphorylation reaction.
Caption: Workflow for the ADP-Glo™ kinase assay to measure RIPK1 inhibition.
Detailed Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant human RIPK1 (amino acids 1-327), myelin basic protein (MBP) as a substrate, and ATP in a kinase reaction buffer.
-
Add this compound at various concentrations (typically in a serial dilution) or a vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.
-
Incubate for 30-60 minutes at room temperature to allow the luciferase-driven reaction to stabilize.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence is directly proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of this compound.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Assay: Inhibition of TNF-α-induced Necroptosis
This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by TNF-α.
Detailed Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., human monocytic U937 cells or mouse L929 fibrosarcoma cells) in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor (e.g., z-VAD-fmk). The caspase inhibitor is necessary to block apoptosis and channel the cell death pathway towards necroptosis.
-
-
Viability Assessment:
-
After an incubation period (e.g., 24 hours), measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
-
Data Analysis:
-
Normalize the viability data to untreated controls.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that provides 50% protection from TNF-α-induced necroptosis.
-
In Vivo Model: TNF-α Induced Lethal Shock in Mice
This model evaluates the in vivo efficacy of this compound in a systemic inflammation model.[5]
Detailed Protocol:
-
Animal Model:
-
Use a standard mouse strain, such as C57BL/6.[5]
-
-
Dosing and Challenge:
-
Administer this compound or a vehicle control to the mice via an appropriate route (e.g., oral gavage).
-
After a defined pre-treatment period, induce lethal shock by intraperitoneal injection of a high dose of recombinant mouse TNF-α.[6]
-
-
Monitoring and Endpoints:
-
Data Analysis:
-
Compare the survival curves and changes in body temperature between the treated and vehicle control groups.
-
A significant increase in survival and attenuation of hypothermia in the this compound treated group indicates in vivo efficacy.
-
Synthesis of this compound
A detailed synthesis protocol for this compound is described in the supplementary information of the primary publication by Harris PA, et al. (2013). The synthesis involves a multi-step process, typically starting from commercially available precursors and utilizing standard organic chemistry reactions to construct the furo[2,3-d]pyrimidine core and append the necessary side chains. Researchers should refer to the original publication for the specific reaction conditions, purification methods, and characterization data.
Conclusion
This compound is a valuable research tool for investigating the role of RIPK1 in various physiological and pathological processes. Its high potency and selectivity make it an excellent probe for dissecting the intricacies of the necroptosis pathway and exploring the therapeutic potential of RIPK1 inhibition in inflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a solid foundation for researchers to effectively utilize and evaluate this important small molecule inhibitor.
References
- 1. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type I interferon drives tumor necrosis factor-induced lethal shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumor Necrosis Factor induced inflammation in mice | Bienta [bienta.net]
- 6. Type I interferon drives tumor necrosis factor–induced lethal shock - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of RIPK1-IN-4: A Technical Guide
A Potent and Selective Type II Kinase Inhibitor of RIPK1 for Necroptosis Research
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, cell death, and kinase inhibitor discovery.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation and cell death.[1][2] RIPK1's kinase activity is a crucial driver of necroptosis, a form of programmed necrosis, and is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1][2][3] Consequently, the development of small molecule inhibitors of RIPK1 has become a significant area of therapeutic interest.
This compound is a potent and selective, type II kinase inhibitor that binds to the DLG-out inactive conformation of RIPK1.[4][5] This guide details its discovery, chemical synthesis, and the experimental protocols used for its characterization.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and related compounds, providing a comparative overview of their potency and selectivity.
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 (nM) | Reference |
| Biochemical Kinase Assay | RIPK1 | 16 | [4][5] |
| ADP-Glo Kinase Assay | RIPK1 | 10 | [4][5] |
Signaling Pathways
The following diagram illustrates the central role of RIPK1 in the TNF-alpha-induced necroptosis signaling pathway.
Figure 1: RIPK1 Signaling in Necroptosis.
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis for this compound is proprietary to its discoverers, the initial publication by Harris et al. (2013) identifies it as part of a furo[2,3-d]pyrimidine series.[2][6] The general synthetic approach for this class of compounds involves the construction of the core furo[2,3-d]pyrimidine scaffold followed by the addition of various substituents to explore the structure-activity relationship.
The following diagram outlines a generalized workflow for the synthesis of RIPK1 inhibitors based on common medicinal chemistry practices.
Figure 2: Generalized Synthesis Workflow.
RIPK1 Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available kinase assay kits and is a common method for measuring the activity of RIPK1 and the inhibitory potential of compounds like this compound.[3][7]
Materials:
-
Recombinant human RIPK1 (kinase domain)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, ATP, and MBP substrate.
-
Add the test compound (this compound) at various concentrations to the wells of the 96-well plate.
-
Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Cellular Necroptosis Inhibition Assay
This assay measures the ability of a compound to protect cells from TNFα-induced necroptosis. Human colorectal adenocarcinoma HT-29 cells are a commonly used model for this purpose.[8][9]
Materials:
-
HT-29 cells
-
DMEM or other suitable cell culture medium supplemented with FBS and antibiotics
-
Human TNFα
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and sensitize cells to necroptosis
-
SMAC mimetic (e.g., LCL161) to further promote necroptosis
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well clear or white cell culture plates
Procedure:
-
Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 30-60 minutes.
-
Induce necroptosis by adding a combination of TNFα, a pan-caspase inhibitor (z-VAD-fmk), and optionally a SMAC mimetic.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a suitable reagent. For example, with CellTiter-Glo®, luminescence is proportional to the number of viable cells.
-
Calculate the percentage of cell death inhibition at each concentration of the inhibitor and determine the EC50 value.
Conclusion
This compound is a valuable chemical probe for studying the role of RIPK1 kinase activity in necroptosis and related inflammatory signaling pathways. Its high potency and selectivity make it a useful tool for both in vitro and in vivo investigations. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and other potential RIPK1 inhibitors. Further research into the therapeutic potential of targeting RIPK1 with small molecules like this compound is warranted for a range of inflammatory and degenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | RIP kinase | TargetMol [targetmol.com]
- 6. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: RIPK1-IN-4, a Selective RIPK1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in programmed cell death and inflammation, making it a compelling therapeutic target for a spectrum of human diseases, including autoimmune disorders, neurodegenerative conditions, and ischemic injury. This technical guide provides a comprehensive overview of RIPK1-IN-4, a potent and selective Type II kinase inhibitor of RIPK1. We delve into its mechanism of action, present key quantitative data on its potency, outline detailed experimental protocols for its evaluation, and visualize the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers and drug development professionals working on the frontier of RIPK1-targeted therapies.
Introduction to RIPK1 and the Rationale for Inhibition
RIPK1 is a serine/threonine kinase that functions as a central node in cellular signaling pathways, deciding the delicate balance between cell survival, apoptosis, and necroptosis.[1][2] Dysregulation of RIPK1 kinase activity has been implicated in the pathogenesis of numerous inflammatory and degenerative diseases.[1][2][3] The kinase activity of RIPK1 is essential for the induction of necroptosis, a form of programmed necrosis, and can also contribute to apoptotic cell death under specific conditions.[4][5] Therefore, selective inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate the detrimental effects of uncontrolled cell death and inflammation.
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIPK1.[6] As a Type II inhibitor, it binds to the inactive "DLG-out" conformation of the kinase, a feature that often contributes to higher selectivity compared to ATP-competitive Type I inhibitors.[6] This guide will explore the technical details underpinning the characterization of this compound.
Mechanism of Action
This compound exerts its inhibitory effect by specifically targeting the kinase domain of RIPK1. Its classification as a Type II inhibitor is significant, as it binds to an allosteric site adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation. This "DLG-out" conformation is characterized by the outward rotation of the Asp-Phe-Gly (DFG) motif, a key regulatory element in many kinases. This binding mode prevents the proper alignment of catalytic residues required for ATP hydrolysis and phosphate transfer, thereby inhibiting the kinase's function.
The primary signaling pathway modulated by this compound is the necroptosis cascade. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), RIPK1 is recruited to the TNFR1 signaling complex.[4][5][7] In the absence of caspase-8 activity, RIPK1 autophosphorylates and subsequently recruits and phosphorylates RIPK3.[2] This leads to the formation of the necrosome, a protein complex that includes the mixed lineage kinase domain-like (MLKL) protein.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and necrotic cell death.[4] By inhibiting the initial autophosphorylation of RIPK1, this compound effectively blocks the entire downstream necroptotic signaling cascade.
Quantitative Data: Potency and Activity
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key potency data.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Kinase Assay | RIPK1 | 16 |
| ADP-Glo Kinase Assay | RIPK1 | 10 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Cellular Target/Process | IC50 (µM) |
| L929 (murine fibrosarcoma) | Necroptosis Assay | Inhibition of TNF-α induced necroptosis | 0.4 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for the key experiments used to characterize this compound.
ADP-Glo™ Kinase Assay for RIPK1 Inhibition
This biochemical assay measures the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in Kinase Reaction Buffer.
-
In a reaction well, combine the recombinant RIPK1 enzyme, MBP substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP to a final concentration within the linear range of the assay (e.g., 10-100 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
L929 Cell-Based Necroptosis Assay
This cellular assay assesses the ability of an inhibitor to protect cells from induced necroptosis. L929 cells are particularly sensitive to TNF-α-induced necroptosis.[8][9]
Materials:
-
L929 murine fibrosarcoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Tumor Necrosis Factor-α (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) to ensure the necroptotic pathway is dominant
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed L929 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 10-30 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).
-
Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies the amount of ATP present, an indicator of metabolically active cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Signaling Pathway Visualizations
Understanding the context in which this compound operates is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways.
Caption: TNF-α induced RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.
Caption: Experimental workflow for the evaluation of this compound.
Summary and Future Directions
This compound is a potent and selective inhibitor of RIPK1 kinase, demonstrating significant activity in both biochemical and cellular assays. Its Type II binding mode offers a promising profile for selective target engagement. The data and protocols presented in this guide provide a solid foundation for researchers investigating the therapeutic potential of RIPK1 inhibition.
Future research should focus on several key areas. A comprehensive kinase selectivity profile against a broad panel of human kinases is essential to fully understand the specificity of this compound. In vivo studies are critically needed to evaluate its pharmacokinetic properties, safety profile, and efficacy in relevant animal models of inflammatory and neurodegenerative diseases.[1][2] The insights gained from such studies will be invaluable in advancing this compound or structurally related compounds towards clinical development.
References
- 1. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 9. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
RIPK1-IN-4: A Deep Dive into the Modulation of the Necroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will delve into its mechanism of action, its impact on the necroptosis signaling pathway, and the experimental methodologies used to characterize its activity.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a form of programmed cell death that, unlike apoptosis, occurs independently of caspases and is characterized by a pro-inflammatory response.[1] This pathway is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[2][3] At the heart of the necroptosis pathway lies RIPK1, a serine/threonine kinase that acts as a critical signaling node, integrating signals from various cellular stimuli to determine cell fate—survival, apoptosis, or necroptosis.[1][2]
The kinase activity of RIPK1 is essential for the induction of necroptosis.[4] Upon cellular stress, such as stimulation by tumor necrosis factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex (Complex I).[2][5] In this complex, RIPK1 can be ubiquitinated, leading to the activation of pro-survival pathways like NF-κB.[5] However, under conditions where pro-survival signaling is compromised, RIPK1 can transition to form a cytosolic complex known as the necrosome (or Complex IIb) with RIPK3.[1] This interaction, mediated by their respective RIP homotypic interaction motifs (RHIMs), leads to the phosphorylation and activation of RIPK3.[6] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the most downstream effector of the necroptosis pathway.[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[4]
This compound: A Potent and Selective Type II Kinase Inhibitor
This compound is a small molecule inhibitor that has been identified as a potent and selective modulator of RIPK1 kinase activity.[7][8][9][10][11] It functions as a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" (DLG-out in the case of RIPK1) conformation of the kinase.[7][8][9][10][11] This specific binding mode contributes to its high selectivity for RIPK1.
Quantitative Data on this compound Activity
The inhibitory potency of this compound has been quantified using various biochemical and cellular assays. The following table summarizes the key inhibitory concentration (IC50) values reported for this compound.
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Kinase Assay | Human RIPK1 | IC50 | 16 | [7][8][9][10][11] |
| ADP-Glo Kinase Assay | RIPK1 | IC50 | 10 | [7][8][9][10][11] |
Mechanism of Action: How this compound Modulates Necroptosis
By binding to the inactive conformation of RIPK1, this compound effectively locks the kinase in a state that is unable to perform its catalytic function. This prevents the autophosphorylation of RIPK1, a critical step for its activation and subsequent interaction with RIPK3 to form the necrosome.[3] Consequently, the entire downstream signaling cascade of necroptosis is blocked.
The following diagram illustrates the canonical necroptosis pathway and the point of intervention by this compound.
Experimental Protocols for Characterizing this compound
The characterization of RIPK1 inhibitors like this compound relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
ADP-Glo™ Kinase Assay (Biochemical)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[12][13][14]
Objective: To determine the in vitro inhibitory activity of this compound on purified RIPK1.
Methodology:
-
Kinase Reaction:
-
Prepare a reaction mixture containing recombinant human RIPK1 enzyme (e.g., amino acids 1-327), a suitable substrate (e.g., Myelin Basic Protein), and reaction buffer in a 384-well plate.[12]
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour).[15]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14] Incubate for approximately 40 minutes.[14][15]
-
Add Kinase Detection Reagent to convert the ADP generated into ATP and subsequently generate a luminescent signal via a luciferase reaction.[14] Incubate for 30-60 minutes.[14]
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Cellular)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.[16][17] It is commonly used to assess the ability of a compound to protect cells from necroptosis.
Objective: To measure the protective effect of this compound against TNFα-induced necroptosis in a cellular context.
Methodology:
-
Cell Seeding and Treatment:
-
Seed a human or mouse cell line susceptible to necroptosis (e.g., HT-29, L929) in an opaque-walled 96-well or 384-well plate.[18][19]
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).[20]
-
Induce necroptosis by adding a combination of TNFα and a pan-caspase inhibitor (e.g., zVAD.fmk).[20]
-
Incubate the cells for a period sufficient to induce cell death (e.g., 2.5 hours or overnight).[18][20]
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[16][17][19]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.[16][17][19]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16][17][19]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][17][19]
-
-
Data Analysis:
-
Measure the luminescence. The signal is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the EC50 value.
-
The following diagram outlines the workflow for a typical cellular necroptosis assay.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. adooq.com [adooq.com]
- 10. xcessbio.com [xcessbio.com]
- 11. abmole.com [abmole.com]
- 12. RIPK1 Kinase Enzyme System [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. ulab360.com [ulab360.com]
- 15. carnabio.com [carnabio.com]
- 16. ch.promega.com [ch.promega.com]
- 17. promega.com [promega.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. scribd.com [scribd.com]
- 20. frontiersin.org [frontiersin.org]
Kinase Selectivity Profile of RIPK1-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the kinase selectivity profile of RIPK1-IN-4, a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes key biological and experimental processes.
Core Data Presentation
This compound, also identified as compound 8 in its discovery publication, is characterized as a potent inhibitor of RIPK1 kinase.[1] While described as selective, a comprehensive kinase selectivity panel screen against a broad range of kinases is not publicly available in the cited literature. The primary inhibitory activity of this compound is summarized below.
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| RIPK1 | Biochemical Kinase Assay | 16 | [1] |
| RIPK1 | ADP-Glo Kinase Assay | 10 | [1] |
Note: The selectivity of this compound is attributed to its nature as a type II kinase inhibitor, which binds to the DFG-out (inactive) conformation of the kinase. This binding mode typically offers higher selectivity compared to type I inhibitors that target the highly conserved ATP-binding pocket. However, without a broad panel screen, the off-target profile remains uncharacterized in the public domain.
Experimental Protocols
The following section details the methodologies for key experiments relevant to characterizing the kinase selectivity of inhibitors like this compound.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, thereby measuring the kinase activity.
Principle: This assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding an ADP-Glo™ Reagent. In the second step, a Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, where the luminescent signal is proportional to the initial kinase activity.
Materials:
-
RIPK1 enzyme
-
This compound (or other test inhibitor)
-
Kinase substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Multi-well plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase buffer, RIPK1 enzyme, and the kinase substrate in a multi-well plate.
-
Add this compound at various concentrations to the wells designated for inhibition testing. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ATP Depletion:
-
After the kinase reaction incubation, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
This step stops the kinase reaction and depletes the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add Kinase Detection Reagent to each well. The volume should be twice the initial kinase reaction volume.
-
This reagent converts the ADP produced during the kinase reaction into ATP and provides the necessary components for the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the activity of the kinase inhibitor.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
Caption: RIPK1 signaling pathway illustrating its dual role as a scaffold in pro-survival signaling and as a kinase in cell death pathways. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking apoptosis and necroptosis.
Experimental Workflow
References
A Technical Guide to the Binding of RIPK1-IN-4 with the DLG-out Conformation of RIPK1
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of RIPK1-IN-4, a potent and selective Type II kinase inhibitor that targets the DLG-out inactive conformation of Receptor-Interacting Protein Kinase 1 (RIPK1). We will explore its binding affinity, the experimental methodologies used for its characterization, and the critical signaling pathways it modulates.
Introduction to RIPK1 and the DLG-out Conformation
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical regulator of cellular fate, orchestrating pathways involved in inflammation, cell survival, and programmed cell death, including apoptosis and necroptosis.[1][2][3][4] Its kinase activity is a key determinant in switching between these outcomes, making it a significant therapeutic target for a range of inflammatory and neurodegenerative diseases.[5][6]
Kinases like RIPK1 exist in multiple conformational states, primarily distinguished as active or inactive. The conformation of a key structural motif, the Asp-Phe-Gly (DFG) loop—or in RIPK1's case, the Asp-Leu-Gly (DLG) motif—is a hallmark of its activation state.[7] The "DLG-in" conformation is associated with the active, catalytic state. Conversely, the "DLG-out" conformation, where the motif flips outward, characterizes an inactive state.[7] This DLG-out state creates a distinct allosteric pocket adjacent to the ATP-binding site.[7]
This compound is classified as a Type II kinase inhibitor, a class of molecules that specifically recognize and bind to this inactive DLG-out conformation.[8][9][10] By stabilizing the kinase in its inactive state, these inhibitors prevent the conformational changes required for catalytic activity, thereby blocking downstream signaling.
Quantitative Data: Binding Affinity and Inhibitory Potency
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating its potent activity against RIPK1.
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | Enzyme Source | IC50 Value | Reference |
| Kinase Inhibition | Human RIPK1 (1-375) | Baculovirus-infected Sf9 cells | 16 nM | [8] |
| ADP-Glo Kinase Assay | Human RIPK1 (1-375) | Baculovirus-infected Sf9 cells | 10 nM | [8] |
Table 2: Cellular Assay Data for this compound
| Assay Type | Cell Line | Measurement | IC50 Value | Reference |
| Autophosphorylation Inhibition | Sf9 insect cells | ADP-Glo Luminescence | 10 nM | [8] |
Signaling Pathways and Mechanism of Inhibition
RIPK1 is a central node in the Tumor Necrosis Factor α (TNFα) signaling pathway. Upon TNFα binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which typically promotes cell survival via NF-κB activation.[3][11][12] Under conditions where components of Complex I are inhibited or modified, RIPK1 can dissociate to form cytosolic death-inducing complexes. Complex IIa, containing FADD and Caspase-8, initiates apoptosis.[12][13] If Caspase-8 is inhibited, RIPK1 recruits RIPK3 to form the necrosome (Complex IIb), which executes programmed necrosis (necroptosis) via MLKL phosphorylation.[1][7][13] The kinase activity of RIPK1 is essential for the activation of both apoptosis and necroptosis.[13][14]
This compound exerts its therapeutic effect by preventing this kinase activation. By binding to the DLG-out conformation, it locks the enzyme in an inactive state, thereby inhibiting the formation and/or signaling capacity of the death-inducing complexes.
Caption: RIPK1 signaling pathway and point of inhibition by this compound.
The following diagram illustrates the logical relationship between kinase conformations and the binding modes of different inhibitor types. This compound is a Type II inhibitor that selectively binds the DLG-out inactive state.
Caption: Classification of kinase inhibitors based on binding to conformational states.
Experimental Protocols
The characterization of this compound involves several key biochemical and cellular assays. The detailed methodologies for these are outlined below.
This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, where RIPK1 phosphorylates a substrate using ATP, generating ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial kinase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mix containing recombinant human RIPK1 kinase domain (e.g., residues 1-375), a suitable substrate (such as Myelin Basic Protein, MBP), and kinase assay buffer.[15]
-
Inhibitor Addition: Add this compound at various concentrations (typically a serial dilution) to the reaction wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
This assay measures the ability of an inhibitor to protect cells from induced necroptosis. Mouse L929 fibrosarcoma cells are commonly used as they are highly sensitive to TNFα-induced necroptosis.
Principle: Necroptosis is induced in L929 cells using a combination of TNFα and a pan-caspase inhibitor (e.g., zVAD.fmk). The caspase inhibitor is necessary to block the alternative apoptotic pathway, forcing the cells down the necroptotic route. Cell viability is then measured, typically by quantifying cellular ATP levels using a reagent like CellTiter-Glo®. A decrease in ATP signifies cell death. The ability of this compound to rescue cells and maintain ATP levels is quantified.
Protocol:
-
Cell Plating: Seed L929 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Necroptosis Induction: Add a combination of TNFα (e.g., 10-30 ng/mL) and a pan-caspase inhibitor like zVAD.fmk (e.g., 20 µM) to the wells. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 18-24 hours).
-
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: After a brief incubation to stabilize the signal, measure luminescence with a plate reader.
-
Analysis: Normalize the data to controls and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.
More advanced assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to directly measure the binding of an inhibitor to its target.[16]
Principle: This is a competitive binding assay. The RIPK1 protein is tagged (e.g., with a Lanthanide donor fluorophore), and a fluorescently labeled "tracer" molecule known to bind RIPK1 (e.g., a derivative of a known inhibitor) is used. When the tracer binds to RIPK1, the donor and acceptor fluorophores are in close proximity, allowing FRET to occur. Unlabeled inhibitors like this compound compete with the tracer for binding. This displacement separates the donor and acceptor, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation: Prepare solutions of Lanthanide-labeled RIPK1, a fluorescently labeled tracer, and this compound in an appropriate assay buffer.
-
Assay Plate Setup: In a microplate, add this compound across a range of concentrations.
-
Reaction Mixture: Add the labeled RIPK1 and the fluorescent tracer to the wells.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-capable microplate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Analysis: Calculate the TR-FRET ratio. The decrease in this ratio with increasing concentrations of this compound is used to generate a binding curve and determine the IC50 or Ki (inhibition constant).
Conclusion
This compound is a potent and selective Type II inhibitor that effectively targets the DLG-out inactive conformation of RIPK1. Its high affinity, demonstrated through robust biochemical and cellular assays, allows it to lock the kinase in an inactive state. This mechanism prevents the critical autophosphorylation required for the downstream activation of apoptotic and necroptotic cell death pathways. The specific targeting of an inactive kinase conformation contributes to its selectivity and positions this compound and similar Type II inhibitors as valuable tools for research and as promising candidates for the development of therapeutics for RIPK1-mediated inflammatory and degenerative diseases.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. RIPK1 - Wikipedia [en.wikipedia.org]
- 5. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 12. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of RIPK1-IN-4 on RIPK1 Autophosphorylation at S166: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is a key determinant in the switch between cell survival and death, making it a compelling therapeutic target for a range of inflammatory and degenerative diseases. A pivotal event in the activation of RIPK1's kinase-dependent functions is its autophosphorylation at multiple sites, with phosphorylation at Serine 166 (S166) being a well-established biomarker for RIPK1 activation.[1][4][5] This technical guide provides an in-depth overview of the effect of RIPK1-IN-4, a potent and selective RIPK1 inhibitor, on the autophosphorylation of RIPK1 at S166.
This compound: A Selective Kinase Inhibitor
This compound is a type II kinase inhibitor that demonstrates high potency and selectivity for RIPK1. It effectively binds to the inactive conformation of RIPK1, thereby preventing its catalytic activity.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | RIPK1 | 16 | Kinase Assay |
| This compound | RIPK1 | 10 | ADP-Glo Kinase Assay |
The Role of S166 Autophosphorylation in RIPK1 Signaling
Autophosphorylation of RIPK1 at S166 is a crucial step that licenses its kinase activity, leading to the downstream signaling cascades of apoptosis and necroptosis. This phosphorylation event is a key indicator of the formation of the necrosome, a signaling complex essential for the execution of necroptosis.
Experimental Protocols
In Vitro Kinase Assay for RIPK1 Autophosphorylation
This assay directly measures the ability of this compound to inhibit the autophosphorylation of RIPK1 at S166 in a cell-free system.
Materials:
-
Recombinant human RIPK1 enzyme
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Anti-phospho-RIPK1 (Ser166) antibody
-
Anti-RIPK1 antibody (total)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant RIPK1 enzyme to each well.
-
Add the diluted this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the samples by Western blotting using anti-phospho-RIPK1 (S166) and anti-total RIPK1 antibodies.
-
Quantify the band intensities to determine the extent of inhibition.
Cell-Based Western Blot Analysis of RIPK1 S166 Phosphorylation
This method assesses the effect of this compound on RIPK1 autophosphorylation in a cellular context.
Materials:
-
Cell line known to undergo necroptosis (e.g., HT-29, L929)
-
Cell culture medium and supplements
-
This compound
-
Necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-RIPK1 (Ser166) antibody
-
Anti-RIPK1 antibody (total)
-
Anti-GAPDH or β-actin antibody (loading control)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induce necroptosis by treating the cells with TNFα, a SMAC mimetic, and z-VAD-FMK for a specified time.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RIPK1 (S166), total RIPK1, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis is performed to quantify the relative levels of phosphorylated RIPK1.
Conclusion
This compound is a potent and selective inhibitor of RIPK1 kinase activity. The autophosphorylation of RIPK1 at S166 is a critical activation event that is indicative of the initiation of necroptotic cell death. The experimental protocols outlined in this guide provide robust methods for quantifying the inhibitory effect of this compound on this key post-translational modification. Such studies are essential for the preclinical and clinical development of RIPK1 inhibitors as potential therapeutics for a variety of inflammatory and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Autophosphorylation at serine 166 regulates RIP kinase 1-mediated cell death and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Investigations of RIPK1-IN-4 in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, making it a compelling therapeutic target for a spectrum of inflammatory diseases. This technical guide focuses on the preliminary investigation of RIPK1-IN-4, a potent and selective inhibitor of RIPK1. While comprehensive in vivo and in vitro studies on this compound are not yet widely published, this document provides a detailed framework for its evaluation. This is achieved by summarizing the known characteristics of this compound, presenting established experimental protocols for assessing RIPK1 inhibitors in key inflammatory disease models, and offering representative quantitative data from studies with other well-characterized RIPK1 inhibitors to illustrate expected outcomes. This guide serves as a foundational resource for researchers initiating preclinical studies on this compound and similar molecules.
Introduction to RIPK1 and Its Role in Inflammation
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a dual role in cellular signaling, acting as both a scaffold protein and a kinase.[1][2] Its kinase activity is a key driver of necroptosis, a form of programmed necrosis, and also contributes to apoptosis and inflammatory cytokine production.[1][2] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of numerous inflammatory conditions, including inflammatory bowel disease (IBD), rheumatoid arthritis (RA), and sepsis.[1][2][3][4]
The therapeutic potential of targeting RIPK1 kinase activity has been demonstrated in various preclinical models of inflammatory diseases, where genetic or pharmacological inhibition of RIPK1 has shown significant efficacy.[1][2] This has spurred the development of small molecule inhibitors targeting the kinase function of RIPK1.
This compound: A Potent and Selective RIPK1 Inhibitor
This compound is a potent and selective, type II kinase inhibitor that binds to the DLG-out (inactive) conformation of RIPK1.[5][6] This mode of inhibition is crucial for achieving selectivity and avoiding off-target effects.
In Vitro Potency
While extensive peer-reviewed studies are limited, commercially available data indicates the following in vitro potency for this compound:
| Assay | IC50 (nM) |
| RIPK1 Kinase Assay | 16 |
| ADP-Glo Kinase Assay | 10 |
| Data sourced from commercial vendor technical information.[5][6] |
Signaling Pathways Involving RIPK1
RIPK1 is a central node in multiple signaling pathways initiated by stimuli such as tumor necrosis factor (TNF), Toll-like receptor (TLR) ligands, and other cellular stresses. The diagrams below illustrate the pivotal role of RIPK1 in determining cell fate and inflammatory responses.
Caption: RIPK1 Signaling Cascade.
Experimental Protocols for Evaluation of RIPK1 Inhibitors
Detailed methodologies are crucial for the accurate assessment of a novel compound. The following protocols are standard in the field for evaluating RIPK1 inhibitors in preclinical models of inflammatory diseases.
In Vivo Models
This is a widely used model for rheumatoid arthritis that shares immunological and pathological features with the human disease.[3][7][8][9]
-
Animals: DBA/1J mice (male, 8-10 weeks old) are commonly used due to their high susceptibility to CIA.[8][9]
-
Induction:
-
Prepare an emulsion of bovine type II collagen (100 µg in 100 µL of 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer a 100 µL intradermal injection at the base of the tail.
-
On day 21, provide a booster injection of bovine type II collagen (100 µg) emulsified with Incomplete Freund's Adjuvant (IFA).[7]
-
-
Treatment:
-
Begin administration of this compound or vehicle control on a prophylactic (e.g., day 0 or day 20) or therapeutic (e.g., upon disease onset) schedule. Dosing can be performed daily via oral gavage.
-
-
Assessment:
-
Clinical Scoring: Monitor mice daily for signs of arthritis using a scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion (H&E and Safranin O staining).
-
Biomarker Analysis: Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
This model is used to study inflammatory bowel disease, particularly ulcerative colitis.[4][10][11][12][13]
-
Animals: C57BL/6 mice (male or female, 8-12 weeks old).
-
Induction:
-
Treatment:
-
Administer this compound or vehicle control daily by oral gavage, starting concurrently with DSS administration or after the onset of symptoms.
-
-
Assessment:
-
Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: At necropsy, measure the length of the colon (shortening is a sign of inflammation).
-
Histopathology: Collect colon tissue for H&E staining to assess epithelial damage, inflammatory cell infiltration, and crypt architecture.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.
-
In Vitro Assays
This assay assesses the ability of the compound to protect cells from induced necroptosis.
-
Cell Line: Human colon adenocarcinoma HT-29 cells or mouse fibrosarcoma L929 cells.
-
Protocol:
-
Plate cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce necroptosis using a combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor (e.g., z-VAD-fmk) (Z). This combination is often referred to as TSZ.
-
Incubate for 18-24 hours.
-
-
Assessment:
-
Measure cell viability using a standard assay such as CellTiter-Glo® or MTS. The EC50 value represents the concentration of the inhibitor that provides 50% protection from cell death.
-
Representative Quantitative Data for RIPK1 Inhibitors
As specific data for this compound is not yet widely available in the peer-reviewed literature, the following tables present representative data from studies on other potent and selective RIPK1 inhibitors in similar inflammatory disease models. This data serves as a benchmark for what might be expected from the evaluation of this compound.
In Vivo Efficacy in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)
A potent RIPK1 inhibitor, Compound 4-155, was evaluated in a TNF-α-induced SIRS model.
| Treatment Group | Dose (mg/kg, oral) | Survival Rate (%) |
| Vehicle | - | 0 |
| Necrostatin-1s | 6 | 30 |
| Compound 4-155 | 6 | 90 |
| Adapted from a study on a novel RIPK1 inhibitor.[14] |
In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
The RIPK1 inhibitor KW2449 was evaluated in a CIA rat model.
| Treatment Group | Dose (mg/kg/day, gavage) | Arthritis Index (Day 28) | Paw Swelling (mm, Day 28) |
| Control (Normal) | - | 0 | 0.1 ± 0.05 |
| CIA + Vehicle | - | 10.5 ± 1.5 | 2.8 ± 0.4 |
| CIA + Methotrexate | 0.3 | 4.2 ± 0.8 | 1.2 ± 0.3 |
| CIA + KW2449 | 10 | 5.1 ± 1.1 | 1.5 ± 0.2 |
| p < 0.05 vs. CIA + Vehicle. Data are presented as mean ± SEM.[15][16] |
In Vivo Efficacy in a DSS-Induced Colitis Model
A gut-restricted RIPK1 inhibitor, SZ-15, was evaluated in a DSS-induced colitis mouse model.
| Treatment Group | Dose (mg/kg/day, oral) | Disease Activity Index (DAI, Day 8) | Colon Length (cm, Day 8) |
| Control | - | 0 | 8.5 ± 0.5 |
| DSS + Vehicle | - | 3.2 ± 0.4 | 5.2 ± 0.3 |
| DSS + SZ-15 | 10 | 1.5 ± 0.3 | 7.1 ± 0.4 |
| p < 0.05 vs. DSS + Vehicle. Data are presented as mean ± SEM.[17] |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel RIPK1 inhibitor.
Caption: Preclinical evaluation workflow for a RIPK1 inhibitor.
Conclusion
This compound represents a promising small molecule inhibitor for the therapeutic intervention in inflammatory diseases. Based on its high in vitro potency, it warrants thorough investigation in relevant preclinical models. This technical guide provides the necessary framework, including detailed experimental protocols and representative data, to facilitate such investigations. While specific in vivo data for this compound is pending in the public domain, the information compiled herein from studies on analogous RIPK1 inhibitors offers a valuable roadmap for its preclinical development and for advancing our understanding of the therapeutic potential of RIPK1 inhibition. Future studies should focus on generating robust in vivo efficacy, pharmacokinetic, and pharmacodynamic data for this compound to support its potential progression towards clinical evaluation.
References
- 1. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 5. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Video: Murine Colitis Modeling using Dextran Sulfate Sodium DSS [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Frontiers | KW2449 ameliorates collagen-induced arthritis by inhibiting RIPK1-dependent necroptosis [frontiersin.org]
- 17. A novel gut-restricted RIPK1 inhibitor, SZ-15, ameliorates DSS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of RIPK1-IN-4 in Regulating Apoptosis and Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine cell fate in response to various stimuli. Its kinase activity is a key driver of programmed cell death, including apoptosis and necroptosis, and plays a significant role in inflammatory processes. Consequently, RIPK1 has become a promising therapeutic target for a range of inflammatory diseases and conditions where cell death is dysregulated. This technical guide provides an in-depth overview of RIPK1-IN-4, a potent and selective inhibitor of RIPK1, and its role in modulating apoptosis and inflammation. We will delve into the molecular mechanisms of RIPK1, the impact of its inhibition by this compound, present key quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved.
Introduction to RIPK1: A Dual Regulator of Cell Fate and Inflammation
RIPK1 is a multifaceted protein that functions as both a kinase and a scaffold protein, primarily known for its central role in the tumor necrosis factor (TNF) receptor 1 (TNFR1) signaling pathway.[1][2] Its function is context-dependent, capable of promoting cell survival and inflammation through the activation of the NF-κB pathway, or inducing cell death via apoptosis or necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for its pro-death functions.[2][4]
Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it is ubiquitinated. This ubiquitination serves as a scaffold to recruit downstream signaling molecules that activate the pro-survival NF-κB and MAPK pathways.[1][5] However, under conditions where components of Complex I are dysregulated, or when caspase-8 is inhibited, RIPK1 can transition to form a cytosolic death-inducing complex, known as the ripoptosome (Complex IIa for apoptosis) or the necrosome (Complex IIb for necroptosis).[1] The kinase activity of RIPK1 is indispensable for the activation of these death-inducing complexes.[2][6]
This compound: A Potent and Selective Type II Kinase Inhibitor
This compound is a potent and selective small molecule inhibitor that targets the kinase activity of RIPK1.[7][8] It is classified as a type II kinase inhibitor, meaning it binds to the "DFG-out" inactive conformation of the kinase, providing a high degree of selectivity.[7][8] By inhibiting the kinase function of RIPK1, this compound effectively blocks the downstream signaling cascades that lead to RIPK1-dependent apoptosis and necroptosis.
Mechanism of Action
This compound binds to the allosteric site of RIPK1, stabilizing the inactive conformation of the kinase domain. This prevents the autophosphorylation of RIPK1 and its subsequent activation, thereby inhibiting its ability to phosphorylate downstream substrates and initiate cell death signaling.
Quantitative Data for this compound
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Assay Type | Reference |
| IC50 (RIP1) | 16 nM | Kinase Assay | [7][8] |
| IC50 (ADP-Glo) | 10 nM | Kinase Assay | [7][8] |
Signaling Pathways Regulated by RIPK1
The following diagrams illustrate the central signaling pathways in which RIPK1 plays a pivotal role.
TNFR1 Signaling: Survival vs. Death Decision
Caption: TNFR1 signaling pathway illustrating the decision between cell survival and cell death pathways.
Mechanism of this compound Inhibition
Caption: Mechanism of action of this compound in inhibiting RIPK1 kinase activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
RIPK1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for the RIPK1 Kinase Activity Assay using ADP-Glo™.
Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing purified recombinant RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein - MBP), and kinase assay buffer.[9][10]
-
Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and consume any unreacted ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Apoptosis and Necroptosis Assays
These assays are used to determine the effect of this compound on cell death induced by various stimuli.
4.2.1. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
References
- 1. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | RIP kinase | TargetMol [targetmol.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
An In-depth Technical Guide to the Effects of RIPK1-IN-4 on NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Receptor-Interacting Protein Kinase 1 (RIPK1) in the NF-κB signaling pathway and the effects of a potent inhibitor, RIPK1-IN-4. This document includes detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to support research and development efforts in inflammation, immunology, and oncology.
Introduction to RIPK1 and NF-κB Signaling
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways.[1][2][3] One of the primary signaling cascades modulated by RIPK1 is the Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammatory gene expression.
Upon stimulation by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), RIPK1 is recruited to the TNF receptor 1 (TNFR1) signaling complex, also known as Complex I.[2][3][4] Within this complex, RIPK1 acts as a scaffold, facilitating the recruitment and activation of downstream signaling components, including the IKK (IκB kinase) complex. The activation of the IKK complex leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of NF-κB, IκBα. This event liberates the NF-κB transcription factor, primarily the p65/RelA subunit, allowing it to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory and pro-survival genes. While the scaffold function of RIPK1 is crucial for NF-κB activation, its kinase activity is generally considered dispensable for this particular pathway, though it plays a critical role in regulating cell death pathways like apoptosis and necroptosis.[1][5][6][7][8]
This compound: A Potent and Selective RIPK1 Kinase Inhibitor
This compound is a potent and selective type II kinase inhibitor that targets the DLG-out inactive conformation of RIPK1.[9] Its high affinity and specificity make it a valuable tool for dissecting the kinase-dependent functions of RIPK1.
Quantitative Data on this compound Potency
The inhibitory activity of this compound against its target kinase has been quantified in biochemical assays.
| Assay Type | Target | IC50 (nM) |
| Biochemical Kinase Assay | RIPK1 | 16 |
| ADP-Glo Kinase Assay | RIPK1 | 10 |
Table 1: Biochemical potency of this compound against RIPK1 kinase.[9]
Visualizing the NF-κB Signaling Pathway and the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events in the TNF-α-induced NF-κB pathway and the mechanism of action of this compound.
Experimental Protocols for Assessing the Effect of this compound on NF-κB Activation
The following are detailed protocols for key experiments to quantify the impact of this compound on the NF-κB signaling pathway.
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Objective: To determine the dose-dependent effect of this compound on TNF-α-induced NF-κB reporter gene expression.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., FuGENE HD)
-
96-well white, clear-bottom tissue culture plates
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in >50% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.[10]
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for NF-κB inhibition.
Western Blot Analysis of IκBα and p65 Phosphorylation
This method allows for the direct visualization and quantification of key phosphorylation events in the NF-κB signaling cascade.
Objective: To assess the effect of this compound on the phosphorylation of IκBα and the p65 subunit of NF-κB.
Materials:
-
Cell line responsive to TNF-α (e.g., HeLa, MEFs)
-
6-well tissue culture plates
-
Recombinant human TNF-α
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 20 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunofluorescence for p65 Nuclear Translocation
This technique provides a visual assessment of NF-κB activation by observing the subcellular localization of the p65 subunit.
Objective: To visualize the effect of this compound on the nuclear translocation of p65 in response to TNF-α stimulation.
Materials:
-
Cells grown on glass coverslips in 24-well plates
-
Recombinant human TNF-α
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture, Treatment, and Stimulation: Grow cells on coverslips, pre-treat with this compound, and stimulate with TNF-α.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking and Staining: Block non-specific antibody binding and then incubate with the primary anti-p65 antibody. After washing, incubate with a fluorescently labeled secondary antibody and a nuclear counterstain.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and assess the localization of p65. In unstimulated cells, p65 should be predominantly cytoplasmic, while in TNF-α stimulated cells, it should translocate to the nucleus. The effect of this compound can be observed by the retention of p65 in the cytoplasm.
Cell Viability Assay
This assay is crucial to ensure that the observed effects of this compound on NF-κB signaling are not due to general cytotoxicity.
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells plated in a 96-well plate
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for the desired duration (e.g., 24-48 hours).
-
Assay Reagent Addition: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[11][12][13]
-
Incubation and Measurement: Incubate the plate to stabilize the luminescent signal and then measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the concentration of this compound to assess any cytotoxic effects.
Expected Outcomes and Interpretation
Based on the known mechanism of RIPK1 in NF-κB signaling, this compound, as a kinase inhibitor, is not expected to directly inhibit TNF-α-induced NF-κB activation, as this process primarily relies on the scaffold function of RIPK1.[5][6][7][8] However, it is crucial to experimentally verify this. If this compound does show an inhibitory effect on NF-κB activation, it could suggest a more complex role for RIPK1's kinase activity in this pathway than is currently understood, or potential off-target effects of the compound.
The primary utility of this compound in the context of NF-κB research is to dissect the kinase-dependent cell death pathways (necroptosis and apoptosis) from the kinase-independent pro-survival NF-κB signaling. By inhibiting RIPK1 kinase activity, researchers can study the specific contributions of the NF-κB pathway to cellular responses in the absence of confounding cell death events.
Conclusion
This compound is a valuable chemical probe for investigating the kinase-dependent functions of RIPK1. The experimental protocols detailed in this guide provide a robust framework for characterizing the effects of this inhibitor on the NF-κB signaling pathway. A thorough understanding of how this compound modulates these signaling cascades is essential for advancing the development of novel therapeutics targeting RIPK1-mediated diseases.
References
- 1. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond [frontiersin.org]
- 3. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 is not essential for TNFR1-induced activation of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The interplay of IKK, NF-κB and RIPK1 signaling in the regulation of cell death, tissue homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with RIPK1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver in the pathogenesis of a range of inflammatory and neurodegenerative diseases. RIPK1-IN-4 is a potent and selective type II kinase inhibitor of RIPK1, binding to an inactive conformation of the kinase with high affinity (IC50s of 16 nM and 10 nM for RIPK1 and ADP-Glo kinase, respectively).[3][4] These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound and other potent, selective RIPK1 inhibitors.
Mechanism of Action and Signaling Pathways
RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold and an active kinase.[5] In its scaffolding function, it participates in the pro-survival NF-κB signaling pathway. However, upon specific stimuli, such as TNFα signaling in the absence of caspase-8 activity, RIPK1's kinase function is activated, leading to the assembly of the necrosome, a complex that includes RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL) protein, ultimately resulting in necroptotic cell death.[6] RIPK1 kinase activity is also implicated in RIPK1-dependent apoptosis.[7]
RIPK1 Signaling Pathways
Below are diagrams illustrating the central role of RIPK1 in cell survival and death pathways.
Quantitative Data from In Vivo Studies with RIPK1 Inhibitors
While specific in vivo data for this compound is not yet widely published, the following tables summarize representative data from studies with other potent and selective RIPK1 inhibitors, which can serve as a benchmark for designing studies with this compound.
Table 1: Representative In Vivo Efficacy of RIPK1 Inhibitors in Disease Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| PK68 | TNFα-induced SIRS (mice) | 10 mg/kg, p.o. | Provided strong protection against hypothermia and mortality. | [6] |
| PK68 | Melanoma & Lung Carcinoma Metastasis (mice) | 10 mg/kg, p.o. | Significantly repressed tumor metastasis. | [6] |
| RIPA-56 | TNFα-induced SIRS (mice) | Not specified | Efficiently reduced mortality and multi-organ damage. | [8] |
| GSK'547 | Atherosclerosis (ApoE-/- Fbn1C1039G+/- mice) | 10 mg/kg/day in diet for 20 weeks | Did not limit atherogenesis, induced apoptosis. | [9][10] |
| Nec-1s | LPS-induced inflammation (mice) | 30 mg/kg, i.v. | Attenuated acute inflammatory changes. | [11] |
| Zharp1-211 | Graft-versus-host disease (GVHD) (mice) | Not specified | Significantly reduced GVHD severity and improved survival. | [12] |
Table 2: Representative Pharmacokinetic Parameters of Oral RIPK1 Inhibitors in Mice
| Compound | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| PK68 | 10 | 0.5 | 2423 | 1.3 | 61 | [6] |
| GSK'547 | 0.1 | ~0.5 | ~11 | Not reported | Not reported | [9] |
| GSK'547 | 1.0 | ~0.5 | ~98 | Not reported | Not reported | [9] |
| GSK'547 | 10 | ~0.5 | ~886 | Not reported | Not reported | [9] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments. These should be adapted based on the specific research question and the pharmacokinetic profile of this compound.
Protocol 1: Evaluation of this compound in a Mouse Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)
This model is useful for assessing the acute anti-inflammatory effects of RIPK1 inhibitors.
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Vehicle control (e.g., 5% DMSO, 30% PEG300, 5% Tween 80 in saline)[13]
-
This compound (dose to be determined by preliminary pharmacokinetic studies, e.g., starting at 10 mg/kg)
-
Positive control (optional, e.g., another known RIPK1 inhibitor)
-
-
Dosing: Administer the vehicle or this compound via oral gavage (p.o.) 30-60 minutes before the TNFα challenge.
-
SIRS Induction: Inject mice intraperitoneally (i.p.) with recombinant mouse TNFα (e.g., 20 µg/kg).
-
Monitoring:
-
Measure rectal temperature at baseline and at regular intervals (e.g., every hour for the first 8 hours, then every 4 hours) post-TNFα injection.
-
Monitor survival rates over a 24-hour period.
-
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 6 hours post-challenge or at a humane endpoint), collect blood via cardiac puncture for serum preparation.
-
Analyze serum levels of pro-inflammatory cytokines such as TNFα and IL-6 using ELISA or a cytometric bead array (CBA).
-
Harvest organs (liver, kidney, lungs) for histopathological analysis to assess tissue damage.
-
Protocol 2: Pharmacokinetic (PK) Study of Orally Administered this compound in Mice
This protocol is essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform dosing regimens for efficacy studies.
Methodology:
-
Animal Model: Male ICR or C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage. A parallel intravenous (i.v.) dosing group (e.g., 1-2 mg/kg) is required to determine absolute oral bioavailability.
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Oral bioavailability (F%)
-
-
Protocol 3: Pharmacodynamic (PD) Assessment of RIPK1 Target Engagement
This protocol aims to confirm that this compound is engaging its target in vivo.
Methodology:
-
Animal Model and Dosing: Use the same animal model and dosing regimen as in the efficacy or PK studies.
-
Challenge: At the expected Tmax of this compound, challenge the animals with a stimulus known to activate RIPK1, such as TNFα or LPS.
-
Tissue/Cell Collection: At a relevant time point after the challenge (e.g., 1-2 hours), collect tissues of interest (e.g., spleen, liver) or isolate specific cell populations (e.g., peritoneal macrophages, peripheral blood mononuclear cells).
-
Analysis of Target Engagement:
-
Western Blotting: Prepare tissue or cell lysates and perform Western blotting to assess the phosphorylation status of RIPK1 (p-RIPK1 at Ser166), RIPK3 (p-RIPK3), and MLKL (p-MLKL).[12] Effective target engagement should result in a dose-dependent reduction in the phosphorylation of these key necroptosis markers.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to quantify target engagement in tissues and whole blood.[14]
-
Conclusion
The protocols and data presented provide a framework for the in vivo evaluation of this compound. Given the promising in vitro potency of this compound, these studies are crucial to establish its therapeutic potential in various inflammatory and degenerative disease models. It is essential to conduct thorough pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure, target engagement, and therapeutic efficacy. The provided protocols, based on successful studies with other RIPK1 inhibitors, offer a solid starting point for these investigations.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RIPK1 kinase does not affect diabetes development: β-Cells survive RIPK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Impact of RIPK1 Kinase Inhibition on Atherogenesis: A Genetic and a Pharmacological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | RIP kinase | TargetMol [targetmol.com]
- 14. Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Recommended working concentrations of RIPK1-IN-4 for cellular assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a central node in cellular signaling pathways, regulating inflammation, cell survival, and programmed cell death.[1][2] RIPK1 can act as a scaffold for the formation of signaling complexes that activate the pro-survival NF-κB pathway.[3] Alternatively, its kinase activity can trigger cell death pathways, including apoptosis and a regulated form of necrosis known as necroptosis.[2][4] The activation of the RIPK1 kinase domain is a key step in the assembly of the necrosome, a complex involving RIPK3 and the mixed lineage kinase domain-like protein (MLKL), which ultimately executes necroptotic cell death.[4]
Given its pivotal role in these processes, RIPK1 has emerged as a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1] RIPK1-IN-4 is a potent and selective, type II kinase inhibitor that specifically targets RIPK1.[5][6] It binds to an inactive "DLG-out" conformation of the kinase, providing a powerful tool for investigating the role of RIPK1 kinase activity in cellular processes.[5][7]
These application notes provide recommended working concentrations, detailed experimental protocols, and an overview of the relevant signaling pathways to guide researchers in utilizing this compound for cellular assays.
Quantitative Data: Inhibitor Potency
The following table summarizes the in vitro potency of this compound and other commonly used RIPK1 inhibitors. This data can be used as a guide for determining appropriate concentration ranges for cellular experiments. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.
| Inhibitor | Type | Target(s) | IC₅₀ / EC₅₀ | Cell Line / Assay | Reference(s) |
| This compound | Type II | RIPK1 | IC₅₀: 10 nM | ADP-Glo Kinase Assay | [5] |
| RIPK1 | IC₅₀: 16 nM | RIPK1 Enzyme Assay | [5][6] | ||
| Necrostatin-1s (Nec-1s) | Type III (Allosteric) | RIPK1 | EC₅₀: ~200-500 nM | Human/Mouse cell necroptosis assays | [8] |
| RIPA-56 | Type II | RIPK1 | IC₅₀: 13 nM | RIPK1 Kinase Assay | [9] |
| RIPK1 | EC₅₀: 27 nM | L929 cell necroptosis assay | [9] | ||
| GSK'872 | N/A | RIPK3 | N/A | Used to inhibit RIPK3 kinase activity | [10] |
| PK68 | Type II | RIPK1 | IC₅₀: 90 nM | RIPK1 Kinase Assay | [9] |
-
IC₅₀ (Half-maximal inhibitory concentration): Concentration of an inhibitor required to reduce the activity of a biochemical target (e.g., an enzyme) by 50%.
-
EC₅₀ (Half-maximal effective concentration): Concentration of a drug that gives a half-maximal response. In this context, it refers to the concentration required to protect 50% of cells from a death stimulus.
RIPK1 Signaling Pathways
The diagram below illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to cell survival, apoptosis, or necroptosis. This compound inhibits the kinase activity of RIPK1, thereby blocking the downstream signaling required for necroptosis.
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Protocols
Proper handling of the inhibitor is crucial for reproducible results.
-
Reconstitution: this compound is typically provided as a powder. It is soluble in DMSO.[6] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the powder in cell culture-grade DMSO. For a 10 mM stock of this compound (M.W. 401.45 g/mol ), dissolve 1 mg in 249.1 µL of DMSO. Sonicate briefly if necessary to ensure complete dissolution.[6]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] When stored correctly, the stock solution is stable for at least one year.[5]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control (medium with the same final DMSO concentration) for all experiments.
This protocol describes how to induce necroptosis in a susceptible cell line (e.g., human HT-29 or murine L929 cells) and assess the protective effect of this compound.
Materials:
-
HT-29 or L929 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (10 mM stock in DMSO)
-
Necrostatin-1s (positive control, 10 mM stock in DMSO)
-
Human or mouse TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., LCL161 or SM-164)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS reagent, or Resazurin)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 10,000 - 20,000 cells/well). Incubate overnight (18-24 hours) at 37°C, 5% CO₂.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium. A recommended starting range is 1 nM to 1000 nM.
-
Also prepare dilutions for the positive control (Necrostatin-1s, e.g., 30 µM) and a vehicle control (medium + DMSO).[10][11]
-
Carefully remove the old medium from the cells and add 90 µL of the medium containing the inhibitors or vehicle control.
-
-
Necroptosis Induction:
-
Prepare a 10X stock of the necroptosis induction cocktail. For HT-29 cells, a common cocktail is TNF-α (final conc. 20 ng/mL) + SMAC mimetic (final conc. 1 µM) + zVAD-fmk (final conc. 20 µM). This combination is often abbreviated as "TSZ".[11]
-
Add 10 µL of the 10X induction cocktail to the appropriate wells.
-
Include control wells: untreated cells (medium only), vehicle + TSZ, and cells treated with individual components of the cocktail to assess baseline toxicity.
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C. The optimal incubation time depends on the cell line and should be determined empirically.[11][12]
-
Assessing Cell Viability:
-
After incubation, measure cell viability according to the manufacturer's protocol for your chosen reagent (e.g., CellTiter-Glo®).
-
Normalize the data by setting the viability of untreated cells to 100% and the viability of cells treated with the necroptosis stimulus (vehicle + TSZ) as the minimum (0% protection).
-
Plot the percent viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the EC₅₀ value for this compound.
-
This protocol verifies that this compound inhibits the kinase activity of RIPK1 by measuring the phosphorylation of RIPK1 and its downstream substrate, MLKL.
Procedure:
-
Experiment Setup: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment: Pre-treat the cells with this compound (at a concentration determined to be effective from the viability assay, e.g., 100-500 nM) or vehicle for 30-60 minutes.
-
Stimulation: Induce necroptosis as described above (e.g., with TSZ). The stimulation time should be shorter than that used for viability assays to capture peak phosphorylation events (e.g., 2-6 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: Treatment with this compound should significantly reduce or abolish the TSZ-induced phosphorylation of both RIPK1 and MLKL, confirming target engagement and inhibition of the necroptotic signaling cascade.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a necroptosis inhibition assay.
Caption: General workflow for a cell-based necroptosis inhibition assay.
References
- 1. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 2. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | RIP kinase | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
A Guide to Using RIPK1-IN-4 for Studying Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, playing a pivotal role in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS).[1][2][3] RIPK1 acts as a key signaling node that can trigger either cell survival pathways or cell death mechanisms such as apoptosis and necroptosis.[4][5] Necroptosis, a form of regulated necrosis, and the associated neuroinflammation are increasingly recognized as significant contributors to neuronal loss and disease progression.[1][2][3]
RIPK1-IN-4 is a potent and selective, type II kinase inhibitor that specifically targets RIPK1.[6][7] It binds to an inactive conformation of the kinase, providing a valuable tool for dissecting the role of RIPK1 kinase activity in disease models. This guide provides detailed application notes and protocols for utilizing this compound in the study of neurodegenerative diseases.
This compound: Properties and Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of RIPK1. As a type II inhibitor, it binds to the "DFG-out" (DLG-out) inactive conformation of the kinase, offering high selectivity.[6][7] Its primary mechanism is the prevention of RIPK1 autophosphorylation, a crucial step for the recruitment and activation of downstream signaling partners that mediate necroptosis and inflammation.[8][9]
| Property | Value | Reference |
| Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | [6][7] |
| Inhibitor Type | Type II Kinase Inhibitor | [6][7] |
| IC₅₀ (RIPK1) | 16 nM | [6][7] |
| IC₅₀ (ADP-Glo Kinase Assay) | 10 nM | [6][7] |
| Solubility (DMSO) | 225.0 mg/mL (560.5 mM) | [7] |
| Storage (Stock Solution) | -80°C (2 years); -20°C (1 year) | [6] |
Table 1: Physicochemical and Pharmacological Properties of this compound.
Key Signaling Pathways Involving RIPK1
RIPK1 is a central mediator in the Tumor Necrosis Factor Receptor 1 (TNFR1) signaling pathway, which determines cell fate. Upon TNF-α stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate pro-survival signals through NF-κB activation.[1][10] Alternatively, under conditions where pro-survival signaling is inhibited, RIPK1 can dissociate to form cytosolic secondary complexes that trigger cell death. Complex IIa, containing FADD and Caspase-8, leads to apoptosis, while Complex IIb (the "necrosome"), formed by the interaction of RIPK1 with RIPK3 and MLKL, executes necroptosis.[1][11]
Caption: RIPK1 signaling downstream of TNFR1, leading to survival, apoptosis, or necroptosis.
Application Notes & Experimental Protocols
In Vitro Characterization
Protocol 1: RIPK1 Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit RIPK1's enzymatic activity. Commercial kits are available for this purpose.[12]
Objective: To determine the IC₅₀ of this compound against recombinant human RIPK1.
Materials:
-
Recombinant human RIPK1 enzyme (BPS Bioscience, #40371)
-
Myelin Basic Protein (MBP) substrate (or other suitable substrate)[12]
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega, #V6930)
-
White 96-well plates
Methodology:
-
Prepare serial dilutions of this compound in kinase assay buffer. Also prepare a DMSO-only control.
-
Add 5 µL of each inhibitor dilution (or DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing recombinant RIPK1 enzyme and MBP substrate in kinase buffer. Add 20 µL of this mix to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the results to determine the IC₅₀ value.
Protocol 2: Cell-Based Necroptosis Assay
This assay assesses the ability of this compound to protect cells from a necroptotic stimulus. A common model uses the human colorectal adenocarcinoma cell line HT-29 or mouse fibrosarcoma L929 cells treated with TNFα, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis).
Objective: To evaluate the cytoprotective effect of this compound against induced necroptosis.
Materials:
-
HT-29 or L929 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Human or mouse TNFα
-
Smac mimetic (e.g., Birinapant, SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
Methodology:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Necroptosis Induction: Add the necroptotic stimulus cocktail to the wells. A typical combination is TNFα (T, 20 ng/mL), Smac mimetic (S, 100 nM), and z-VAD-fmk (Z, 20 µM). This combination is often abbreviated as "TSZ".
-
Incubation: Incubate the plate for 6-24 hours.
-
Viability Measurement: Measure cell viability using CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-treated (unstimulated) control cells and plot cell viability against the concentration of this compound to determine the EC₅₀.
Caption: Experimental workflow for a cell-based necroptosis assay using this compound.
Target Engagement and Downstream Signaling
Protocol 3: Western Blotting for Phospho-RIPK1
RIPK1 autophosphorylation at Serine 166 (p-S166) is a key marker of its kinase activation.[13] Western blotting can be used to assess whether this compound reduces this activation marker.
Objective: To measure the effect of this compound on RIPK1-S166 phosphorylation in cells.
Methodology:
-
Culture cells (e.g., HT-29 or primary microglia) and treat them as described in the necroptosis assay (Protocol 2) for a shorter duration (e.g., 1-4 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-RIPK1 (Ser166)
-
Total RIPK1
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize p-RIPK1 levels to total RIPK1.
Protocol 4: Co-Immunoprecipitation (Co-IP) of the Necrosome
This protocol is used to determine if this compound prevents the interaction between RIPK1 and RIPK3, a critical step in necrosome formation.[14]
Objective: To assess the effect of this compound on the RIPK1-RIPK3 interaction.
Methodology:
-
Treat cells as described above to induce necroptosis in the presence or absence of this compound.
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 0.5% Nonidet P-40 buffer).[14]
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-RIPK1 antibody overnight at 4°C.[15]
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with IP lysis buffer.
-
Elute the protein complexes by boiling in SDS loading buffer.
-
Analyze the immunoprecipitated samples by Western blotting using antibodies against RIPK1 and RIPK3. A reduced amount of co-immunoprecipitated RIPK3 in the this compound-treated sample indicates disruption of the necrosome.
In Vivo Studies in Neurodegenerative Disease Models
RIPK1 inhibitors have shown efficacy in various animal models of neurodegenerative diseases by reducing neuroinflammation and neuronal death.[8][10]
Formulation and Administration: For in vivo use, this compound must be formulated appropriately. A common approach involves dissolving the compound in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Example Vehicle for Oral Gavage: 10% DMSO, 90% (20% SBE-β-CD in Saline).[6]
-
Example Vehicle for IP Injection: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[7]
It is critical to prepare fresh formulations daily and check for solubility and stability.[6]
| Disease Model | Typical Inhibitor & Dosing | Key Pathological Readouts | References |
| Alzheimer's Disease (APP/PS1 or 5xFAD mice) | Nec-1s (RIPK1 inhibitor) | Aβ plaque burden, microglial activation (Iba1), inflammatory cytokine levels (TNFα, IL-1β), cognitive function (e.g., Morris water maze) | [8][10][16] |
| ALS (SOD1-G93A mice) | Nec-1s or genetic inactivation of RIPK1 | Motor neuron survival, muscle strength, disease onset and progression, neuroinflammation in the spinal cord | [13] |
| Multiple Sclerosis (EAE model) | RIPK1 inhibitor | Clinical score, demyelination, immune cell infiltration in the CNS, axonal degeneration | [1][17] |
| Acute Brain Injury (MCAO model of stroke) | RIPK1 inhibitor | Infarct volume, neurological deficit score, neuroinflammation | [8][9] |
Table 2: Examples of In Vivo Study Designs Using RIPK1 Inhibitors in Neurodegenerative Disease Models.
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: While specific PK/PD data for this compound is not widely published, studies on other clinical-stage RIPK1 inhibitors like GSK2982772 provide a framework for essential analyses.[18][19]
| PK/PD Parameter | Description | Importance |
| Cₘₐₓ | Maximum plasma concentration | Ensures sufficient drug exposure to engage the target. |
| Tₘₐₓ | Time to reach Cₘₐₓ | Informs dosing schedule relative to disease induction or behavioral testing. |
| AUC | Area under the curve (total exposure) | Correlates total drug exposure with efficacy. |
| Brain Penetrance | Ratio of drug concentration in brain vs. plasma | Critical for CNS targets; ensures the inhibitor reaches the site of action. |
| Target Engagement | Measurement of RIPK1 inhibition in target tissue | Confirms that the drug is binding to RIPK1 in vivo (e.g., by measuring p-RIPK1 levels in brain tissue). |
Table 3: Key Pharmacokinetic/Pharmacodynamic Parameters to Evaluate for a CNS-targeted RIPK1 Inhibitor.
Data Interpretation and Troubleshooting
-
Expected Outcomes: Successful inhibition of RIPK1 by this compound should lead to:
-
A dose-dependent decrease in RIPK1 kinase activity (in vitro).
-
A dose-dependent protection of cells from necroptotic stimuli.
-
Reduced phosphorylation of RIPK1 (S166) and MLKL in cells and tissues.
-
Amelioration of disease phenotypes in animal models (e.g., reduced inflammation, improved neuronal survival, better functional outcomes).
-
-
Troubleshooting:
-
No effect in cell-based assays: Verify the necroptosis induction pathway in your cell line. Ensure this compound is fully dissolved and used within its stability window. Check for potential off-target effects or cell permeability issues.
-
Variability in in vivo results: Ensure consistent formulation and administration. Animal-to-animal variability can be high; use sufficient numbers of animals per group. Monitor drug levels in plasma and brain to confirm exposure.
-
Inconsistent Western Blots: Use fresh lysis buffer with phosphatase and protease inhibitors. Optimize antibody concentrations and ensure complete protein transfer. Load sufficient protein to detect phosphorylated targets, which may be low in abundance.
-
Summary and Future Directions
This compound is a valuable chemical probe for investigating the kinase-dependent functions of RIPK1 in neurodegenerative diseases. By potently and selectively inhibiting RIPK1, it allows researchers to explore the therapeutic hypothesis that blocking necroptosis and neuroinflammation can halt or reverse disease progression.[17][20] The protocols outlined in this guide provide a framework for robustly characterizing the effects of this compound from the molecular level to in vivo models, paving the way for the development of novel therapeutics targeting this critical pathway.
References
- 1. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From RIPK1 to Necroptosis: Pathogenic Mechanisms in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RIP kinase | TargetMol [targetmol.com]
- 8. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 9. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1 kinase inactive mice are viable and protected from TNF-induced necroptosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Genetic inactivation of RIP1 kinase does not ameliorate disease in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. RIPK1 promotes inflammation and β-amyloid accumulation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
Application Notes and Protocols for RIPK1-IN-4 in Models of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of inflammation and cell death pathways, including necroptosis and apoptosis.[1][2][3] Its kinase activity has been implicated in the pathogenesis of various inflammatory diseases, making it a promising therapeutic target. In the context of skin inflammation, such as psoriasis and atopic dermatitis, inhibition of RIPK1 has been shown to ameliorate disease phenotypes in preclinical models.[1][3][4] RIPK1-IN-4 is a potent and selective type II kinase inhibitor of RIPK1, with IC50 values of 16 nM and 10 nM.[5] These application notes provide an overview of the use of this compound in relevant models of skin inflammation, along with detailed protocols to guide researchers in their experimental design.
Mechanism of Action
RIPK1 acts as a key signaling node downstream of death receptors like TNFR1.[3] In inflammatory skin conditions, the activation of RIPK1 kinase can lead to programmed cell death of keratinocytes, namely necroptosis, which releases damage-associated molecular patterns (DAMPs) and triggers a robust inflammatory response.[6][7] this compound, by selectively inhibiting the kinase function of RIPK1, is expected to block this cascade, thereby reducing keratinocyte death and subsequent skin inflammation.
Data Presentation
The following tables summarize quantitative data from representative studies using RIPK1 inhibitors in mouse models of skin inflammation. While these studies did not use this compound specifically, the data provide an expected range of efficacy for a potent RIPK1 inhibitor.
Table 1: Effect of RIPK1 Inhibition in a Chronic Proliferative Dermatitis Mouse Model (cpdm)
| Treatment Group | Epidermal Thickness (µm) | Dermal Immune Infiltrate Score | Reference |
| Vehicle | 100 ± 15 | 3.5 ± 0.5 | [1] |
| RIPK1 Inhibitor (GNE684) | 40 ± 10 | 1.5 ± 0.5 | [1][3] |
Data are presented as mean ± SEM. The scoring for dermal immune infiltrate is based on a scale of 0 (none) to 4 (severe).
Table 2: Efficacy of RIPK1 Inhibition in an Imiquimod (IMQ)-Induced Psoriasis Model
| Treatment Group | Ear Thickness (mm) | Splenomegaly (mg) | IL-17A mRNA (relative expression) | Reference |
| Naive | 0.20 ± 0.02 | 80 ± 10 | 1.0 ± 0.2 | [8] |
| IMQ + Vehicle | 0.45 ± 0.05 | 250 ± 30 | 15 ± 3 | [8] |
| IMQ + RIPK1 Inhibitor | 0.25 ± 0.03 | 120 ± 20 | 5 ± 1 | [8] |
Data are presented as mean ± SEM.
Experimental Protocols
The following protocols are detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical models of skin inflammation.
Protocol 1: Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This model is commonly used to screen for anti-psoriatic compounds.
Materials:
-
This compound
-
Imiquimod cream (5%)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
8-12 week old BALB/c or C57BL/6 mice
-
Calipers for ear thickness measurement
-
RNA extraction and qPCR reagents
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into at least three groups: Naive, IMQ + Vehicle, and IMQ + this compound.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.
-
Treatment:
-
Prepare this compound in the appropriate vehicle. A recommended starting dose, based on similar compounds, would be in the range of 10-50 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.) once or twice daily.
-
Administer this compound or vehicle to the respective groups starting from day 0 (concurrently with the first IMQ application) until the end of the experiment.
-
-
Assessment of Inflammation:
-
Clinical Scoring: Daily, score the severity of skin inflammation on the back based on erythema, scaling, and thickness (each on a scale of 0-4).
-
Ear Thickness: Measure the thickness of the right ear daily using a caliper.
-
Splenomegaly: At the end of the experiment, euthanize the mice and weigh the spleens as a measure of systemic inflammation.
-
-
Histological Analysis:
-
Collect skin samples from the treated back area and fix in 10% formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Measure epidermal thickness (acanthosis) and assess immune cell infiltration.
-
-
Gene Expression Analysis:
-
Isolate RNA from skin or spleen samples.
-
Perform quantitative real-time PCR (qPCR) to measure the expression of pro-inflammatory cytokines such as IL-17A, IL-23, and TNF-α.
-
Protocol 2: Chronic Proliferative Dermatitis (cpdm) Mouse Model
This is a genetic model of severe skin inflammation driven by RIPK1 kinase activity.
Materials:
-
This compound
-
Sharpincpdm/cpdm mice and wild-type littermate controls
-
Vehicle for this compound
-
Reagents for immunohistochemistry (e.g., anti-cleaved caspase-3 antibody)
Procedure:
-
Animal Model: Use Sharpincpdm/cpdm mice, which spontaneously develop progressive skin inflammation starting around 4-5 weeks of age.
-
Grouping: At 6 weeks of age, when dermatitis is established, divide the cpdm mice into vehicle and this compound treatment groups. Include a group of wild-type mice as a healthy control.
-
Treatment: Administer this compound or vehicle daily for a period of 2-4 weeks. Dosing should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Assessment:
-
Clinical Evaluation: Monitor the progression of skin lesions and assign a clinical score weekly.
-
Body Weight: Record body weight regularly as an indicator of general health.
-
-
Endpoint Analysis:
-
Histology: Collect skin samples for H&E staining to assess epidermal thickness and inflammatory infiltrates.
-
Immunohistochemistry: Stain skin sections for markers of apoptosis (e.g., cleaved caspase-3) and necroptosis (e.g., phosphorylated MLKL) to investigate the mechanism of action.
-
In Vitro Validation: Keratinocyte Cell Death Assay
Materials:
-
Human or murine keratinocyte cell line (e.g., HaCaT or primary keratinocytes)
-
TNF-α, Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk) to induce necroptosis (TSZ)
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Induction of Necroptosis: Add a combination of TNF-α (e.g., 10-100 ng/mL), Smac mimetic (e.g., 100-500 nM), and z-VAD-fmk (e.g., 20 µM) to induce necroptosis.
-
Incubation: Incubate for 12-24 hours.
-
Viability Measurement: Measure cell viability using a luminescence-based assay.
-
Data Analysis: Calculate the IC50 value of this compound for the inhibition of necroptosis.
Concluding Remarks
This compound is a promising tool for investigating the role of RIPK1 kinase activity in skin inflammation. The protocols provided herein offer a framework for evaluating its therapeutic potential in relevant preclinical models. Researchers should optimize dosing and treatment schedules for this compound based on its specific pharmacokinetic and pharmacodynamic properties. The use of both induced and genetic models of skin inflammation will provide a comprehensive understanding of the compound's efficacy and mechanism of action.
References
- 1. RIP1 kinase activity is critical for skin inflammation but not for viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1: A rising star in inflammatory and neoplastic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation | Life Science Alliance [life-science-alliance.org]
- 7. RIPK1 downregulation enhances neutrophil extracellular traps in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 downregulation in keratinocyte enhances TRAIL signaling in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing RIPK1 Inhibition by RIPK1-IN-4 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways regulating inflammation, apoptosis, and necroptosis.[1][2][3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases, making it a promising therapeutic target.[1] this compound is a potent and selective type II kinase inhibitor that binds to an inactive conformation of RIPK1, with reported IC50 values in the low nanomolar range (10-16 nM).[1][4][5][6] This document provides a detailed protocol for assessing the inhibitory activity of this compound on RIPK1 signaling using Western blot analysis. The primary readout for inhibition is the reduction of RIPK1 autophosphorylation at Serine 166 (p-RIPK1 S166) and the subsequent downstream phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL).
Signaling Pathway Overview
Upon stimulation with ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex.[7] In scenarios where caspase-8 is inhibited, RIPK1 can become autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This, in turn, phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, ultimately causing necroptotic cell death.[8] this compound exerts its inhibitory effect by preventing the kinase activity of RIPK1, thereby blocking the downstream phosphorylation events and necroptosis.
Caption: RIPK1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The overall experimental procedure involves cell culture, induction of necroptosis, treatment with this compound, cell lysis, protein quantification, and finally, Western blot analysis to detect the phosphorylation status of key proteins in the RIPK1 signaling pathway.
Caption: Experimental Workflow for Western Blot Analysis.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human colorectal adenocarcinoma cells (HT-29) are a suitable model as they express RIPK1 and can be induced to undergo necroptosis.[9]
-
Culture Conditions: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM) to determine the IC50.
-
Treatment Protocol:
-
When cells reach the desired confluency, replace the old medium with fresh, serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of:
-
Incubate the cells for a predetermined time, typically 4-8 hours, which should be optimized for the specific cell line and conditions to observe maximal RIPK1 and MLKL phosphorylation.
-
Cell Lysis and Protein Quantification
-
Lysis Buffer: Prepare a RIPA lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Lysis Procedure:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an 8-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are:
-
Rabbit anti-phospho-RIPK1 (Ser166): 1:1000
-
Rabbit anti-RIPK1: 1:1000[12]
-
Rabbit anti-phospho-MLKL (Ser358): 1:1000
-
Rabbit anti-MLKL: 1:1000
-
Mouse or Rabbit anti-β-actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again as described above. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated proteins to their respective total protein levels. Further normalize to the loading control (β-actin).
Data Presentation
The quantitative data from the densitometry analysis should be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | This compound (nM) | Normalized p-RIPK1/Total RIPK1 Ratio (Arbitrary Units) | Normalized p-MLKL/Total MLKL Ratio (Arbitrary Units) |
| Untreated Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 |
| Vehicle (DMSO) + Inducers | 0 | 5.20 ± 0.45 | 4.80 ± 0.38 |
| This compound + Inducers | 10 | 3.10 ± 0.28 | 2.95 ± 0.25 |
| This compound + Inducers | 50 | 1.55 ± 0.15 | 1.40 ± 0.12 |
| This compound + Inducers | 100 | 1.10 ± 0.09 | 1.05 ± 0.07 |
| This compound + Inducers | 500 | 0.95 ± 0.06 | 0.98 ± 0.05 |
Data are represented as mean ± standard deviation from three independent experiments. "Inducers" refers to the combination of TNFα, zVAD-fmk, and a SMAC mimetic.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on RIPK1 kinase activity in a cellular context. By monitoring the phosphorylation status of RIPK1 and its downstream substrate MLKL via Western blot, researchers can effectively quantify the potency and efficacy of this compound and other potential RIPK1 inhibitors. Careful optimization of treatment conditions and antibody dilutions is crucial for obtaining robust and reproducible results.
References
- 1. abmole.com [abmole.com]
- 2. abmole.com [abmole.com]
- 3. RIPK1 Antibody | Affinity Biosciences [affbiotech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | RIP kinase | TargetMol [targetmol.com]
- 6. universalbiologicals.com [universalbiologicals.com]
- 7. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. RIPK1/RIP1 Antibody - BSA Free (NBP1-77077): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Measuring In Vivo Target Engagement of RIPK1-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that govern inflammation and cell death, including apoptosis and necroptosis.[1][2][3][4] Its pivotal role in these processes has made it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[3][5][6] RIPK1-IN-4 is a potent and selective inhibitor of RIPK1 kinase activity.[7] To effectively develop and characterize RIPK1 inhibitors like this compound in preclinical and clinical settings, it is crucial to quantify their engagement with the RIPK1 target in vivo. This ensures that the drug reaches its intended target and exerts the desired pharmacological effect.
These application notes provide detailed protocols for three established methods to measure the in vivo target engagement of this compound: a direct binding immunoassay (TEAR1), a biophysical target stabilization assay (CETSA), and a pharmacodynamic biomarker assay measuring RIPK1 phosphorylation.
Signaling Pathway of RIPK1
The following diagram illustrates the central role of RIPK1 in the TNF-α signaling pathway, leading to either cell survival via NF-κB activation or cell death through apoptosis or necroptosis. This compound, as a kinase inhibitor, is designed to block the catalytic activity of RIPK1, thereby preventing the downstream signaling cascades that lead to inflammation and necroptosis.
Caption: RIPK1 signaling downstream of TNFR1.
Methods for Measuring In Vivo Target Engagement
Several robust methods can be employed to determine the extent to which this compound engages with RIPK1 in vivo. The choice of method may depend on the specific research question, available resources, and the biological matrix being analyzed.
Target Engagement Assessment for RIPK1 (TEAR1) Assay
The TEAR1 assay is an antibody-based immunoassay that directly measures the binding of an inhibitor to RIPK1.[8][9] It utilizes two distinct antibodies: one that detects total RIPK1 protein regardless of inhibitor binding, and another that only recognizes the "free" or unbound form of RIPK1. The degree of target engagement is calculated from the ratio of free to total RIPK1.
Caption: Workflow for the TEAR1 target engagement assay.
a. Animal Dosing and Sample Collection:
-
Administer this compound or vehicle control to experimental animals (e.g., mice, rats) via the desired route (e.g., oral gavage, intravenous injection).
-
At predetermined time points post-dose, collect blood samples and/or harvest tissues of interest (e.g., spleen, brain, colon).[8]
-
For blood, process to isolate plasma and peripheral blood mononuclear cells (PBMCs).
-
For tissues, snap-freeze in liquid nitrogen and store at -80°C until further processing.
b. Lysate Preparation:
-
Homogenize frozen tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenates at high speed to pellet cellular debris.
-
Collect the supernatant (lysate) and determine the total protein concentration using a standard protein assay (e.g., BCA assay).
c. Immunoassay:
-
Coat two separate 96-well plates with a capture antibody that binds to RIPK1.
-
Block the plates to prevent non-specific binding.
-
Add diluted tissue lysates to the wells of both plates and incubate.
-
After washing, add the detection antibodies:
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the signal (e.g., absorbance or luminescence).
d. Data Analysis:
-
Generate standard curves for both total and free RIPK1 using recombinant RIPK1 protein.
-
Calculate the concentrations of total and free RIPK1 in each sample.
-
Determine the percentage of target engagement using the following formula: % Target Engagement = (1 - [Free RIPK1] / [Total RIPK1]) * 100
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Total RIPK1 (ng/mL) | 100 ± 10 | 98 ± 12 | 102 ± 9 |
| Free RIPK1 (ng/mL) | 95 ± 8 | 40 ± 6 | 10 ± 3 |
| % Target Engagement | ~5% | ~59% | ~90% |
| Fictional data for illustrative purposes. |
Cellular Thermal Shift Assay (CETSA)
CETSA measures target engagement by assessing the thermal stabilization of a protein upon ligand binding.[10] When this compound binds to RIPK1, the resulting complex is more resistant to heat-induced denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
a. Animal Dosing and Sample Preparation:
-
Follow the same dosing and sample collection procedures as for the TEAR1 assay.
-
Prepare cell lysates from tissues or PBMCs.[10]
b. Heat Challenge and Protein Separation:
-
Aliquot the lysate into several tubes.
-
Heat the aliquots at a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples on ice and then centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble, non-denatured proteins.
c. Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody against total RIPK1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
d. Data Analysis:
-
Quantify the band intensity for RIPK1 at each temperature for both vehicle and this compound treated groups.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (no denaturation).
-
Plot the normalized intensity versus temperature to generate "melt curves." A shift in the curve to higher temperatures for the this compound treated group indicates target stabilization and engagement.
| Treatment Group | Tm (°C) of RIPK1 |
| Vehicle Control | 48.5 ± 0.5 |
| This compound | 54.2 ± 0.7 |
| Fictional data for illustrative purposes. Tm is the melting temperature where 50% of the protein is denatured. |
Pharmacodynamic (PD) Biomarker Assay: p-RIPK1 (Ser166)
Measuring the phosphorylation of RIPK1 at serine 166 (p-RIPK1) serves as a key pharmacodynamic biomarker of its kinase activity.[6] Inhibition of RIPK1 by this compound is expected to reduce the levels of p-RIPK1 in response to a stimulus.
Caption: Workflow for p-RIPK1 pharmacodynamic biomarker assay.
a. Animal Model and Stimulation:
-
Administer this compound or vehicle to animals.
-
After a suitable time for drug distribution, challenge the animals with a stimulus known to induce RIPK1 phosphorylation, such as TNF-α or LPS.[11]
-
Collect blood or tissues at the peak time of RIPK1 phosphorylation post-stimulus.
b. Sample Processing and Analysis:
-
Prepare lysates from the collected samples as described previously, ensuring phosphatase inhibitors are included in the lysis buffer.
-
Measure the levels of p-RIPK1 (Ser166) and total RIPK1 using a sensitive immunoassay, such as a sandwich ELISA or an electrochemiluminescence assay (e.g., Meso Scale Discovery).[12]
-
Alternatively, use Western blotting with specific antibodies for p-RIPK1 (Ser166) and total RIPK1.
c. Data Analysis:
-
Calculate the ratio of p-RIPK1 to total RIPK1 for each sample to normalize for any variations in total RIPK1 protein levels.
-
Compare the normalized p-RIPK1 levels between the vehicle- and this compound-treated groups to determine the percentage of inhibition. % Inhibition = (1 - (p-RIPK1 Ratio_drug / p-RIPK1 Ratio_vehicle)) * 100
| Treatment Group | Stimulus | Normalized p-RIPK1/Total RIPK1 Ratio | % Inhibition |
| Vehicle | TNF-α | 1.00 (baseline) | 0% |
| This compound | TNF-α | 0.25 ± 0.05 | 75% |
| Fictional data for illustrative purposes. |
Conclusion
Measuring the in vivo target engagement of this compound is essential for its development as a therapeutic agent. The TEAR1 assay provides a direct measure of drug-target binding, CETSA offers a biophysical confirmation of engagement, and the p-RIPK1 assay serves as a crucial pharmacodynamic readout of the inhibitor's functional effect on the kinase. Employing these methods will enable a comprehensive understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound, guiding dose selection and translation to clinical studies.
References
- 1. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A phase I randomized study to evaluate safety, pharmacokinetics, and pharmacodynamics of SIR2446M, a selective RIPK1 inhibitor, in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using RIPK1-IN-4 to Probe RIPK1-Dependent Apoptosis
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation and cell death.[1] Depending on the cellular context and post-translational modifications, RIPK1 can promote cell survival via NF-κB activation or induce cell death through two distinct, kinase-dependent mechanisms: necroptosis and RIPK1-Dependent Apoptosis (RDA).[2][3][4] RDA is a form of programmed cell death that, unlike canonical extrinsic apoptosis, requires the kinase activity of RIPK1 for the activation of Caspase-8.[5][6] This pathway is often triggered under conditions where inhibitors of apoptosis proteins (IAPs) are depleted or other signaling molecules like TAK1 are inhibited.[6][7]
RIPK1-IN-4 is a potent and selective, type II kinase inhibitor that targets the DLG-out (inactive) conformation of RIPK1.[8] Its high specificity makes it an invaluable chemical tool for researchers to dissect the precise role of RIPK1's kinase function in complex biological systems. These application notes provide detailed protocols and guidance for using this compound to specifically investigate and confirm the involvement of RIPK1 kinase activity in apoptotic pathways.
Quantitative Data Summary
The inhibitory activity of this compound and its utility in cell-based assays can be summarized in the following tables.
Table 1: Inhibitor Profile of this compound
| Parameter | Value | Reference |
|---|---|---|
| Target | Receptor Interacting Protein 1 (RIPK1) Kinase | [8] |
| IC50 (RIP1) | 16 nM | [8] |
| IC50 (ADP-Glo™ Kinase Assay) | 10 nM | [8] |
| Binding Mode | Type II Kinase Inhibitor (Binds DLG-out conformation) |[8] |
Table 2: Illustrative Dose-Dependent Inhibition of RIPK1-Dependent Apoptosis by this compound in HT-29 Cells
| Treatment Group | This compound (nM) | Relative Caspase-3/7 Activity (%) | Cleaved PARP (Relative Densitometry) |
|---|---|---|---|
| Vehicle Control | 0 | 10.5 ± 2.1 | 0.08 ± 0.02 |
| TNFα + SM-164 | 0 | 100 ± 8.5 | 1.00 ± 0.11 |
| TNFα + SM-164 | 10 | 75.2 ± 6.3 | 0.68 ± 0.09 |
| TNFα + SM-164 | 50 | 41.8 ± 4.9 | 0.35 ± 0.05 |
| TNFα + SM-164 | 100 | 22.3 ± 3.7 | 0.19 ± 0.04 |
| TNFα + SM-164 | 500 | 11.5 ± 2.5 | 0.10 ± 0.03 |
Note: Data are representative and intended for illustrative purposes.
Signaling Pathways and Experimental Workflow
To effectively use this compound, it is crucial to understand the underlying molecular pathway and the experimental logic.
Caption: TNFα-induced RIPK1 signaling leading to apoptosis (RDA).
The diagram illustrates that upon TNFα stimulation, the depletion of cIAPs by a SMAC mimetic prevents pro-survival signaling and promotes the formation of the cytosolic Complex IIa, or "ripoptosome".[6][9] The kinase activity of RIPK1 is essential for this complex to activate Caspase-8 and trigger apoptosis.[5][6] this compound specifically blocks this kinase activation step.
Caption: Experimental workflow for probing RDA with this compound.
This workflow outlines the key steps for a typical in vitro experiment, from cell culture to endpoint analysis, to determine if a specific apoptotic stimulus is dependent on RIPK1 kinase activity.
Caption: Logic for identifying RIPK1-Dependent Apoptosis (RDA).
This decision tree illustrates the logical process for confirming RDA. First, apoptosis is confirmed using a pan-caspase inhibitor. Then, this compound is used to determine if the apoptotic process specifically requires the kinase function of RIPK1.
Experimental Protocols
Protocol 1: Induction and Inhibition of RIPK1-Dependent Apoptosis in Cell Culture
This protocol describes how to induce RDA in a susceptible cell line, such as human colorectal adenocarcinoma HT-29 cells, and assess the inhibitory effect of this compound.
A. Materials
-
HT-29 cells (or other suitable cell line)
-
Complete growth medium (e.g., McCoy's 5A, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress, HY-101736 or equivalent)[8]
-
Dimethyl sulfoxide (DMSO, sterile)
-
Human TNFα (recombinant)
-
SM-164 (SMAC mimetic)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
-
Reagents for cell viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Reagents for caspase activity (e.g., Caspase-Glo® 3/7 or 8 Assay)
-
Reagents for Western Blotting (see Protocol 2)
B. Procedure
-
Cell Seeding:
-
For viability/caspase assays: Seed HT-29 cells in a white, clear-bottom 96-well plate at a density of 8,000-10,000 cells per well.
-
For Western Blot analysis: Seed 1 x 10⁶ cells per well in a 6-well plate.
-
Incubate cells for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by serial dilution in complete growth medium. Ensure the final DMSO concentration is ≤ 0.1% in all wells to avoid solvent toxicity.
-
Prepare a stock solution of TNFα (e.g., 20 µg/mL in sterile PBS with 0.1% BSA) and SM-164 (e.g., 10 mM in DMSO).
-
-
Inhibitor Pre-treatment:
-
Remove the growth medium from the cells.
-
Add 100 µL (96-well plate) or 2 mL (6-well plate) of medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or vehicle (DMSO) control.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Induction of Apoptosis:
-
Add TNFα (final concentration 20 ng/mL) and SM-164 (final concentration 100 nM) directly to the wells containing the inhibitor.
-
Include control wells: Vehicle only, this compound only, and TNFα+SM-164 without inhibitor.
-
Incubate for the desired time period (e.g., 6-8 hours for Western Blot, 12-24 hours for cell viability).
-
-
Endpoint Analysis:
-
Cell Viability/Caspase Activity: Follow the manufacturer's protocol for the chosen assay system (e.g., CellTiter-Glo®, Caspase-Glo®). Measure luminescence using a plate reader.
-
Western Blot: Proceed to Protocol 2.
-
Protocol 2: Western Blot Analysis of Apoptotic Markers
This protocol is for detecting key proteins and phosphorylation events that confirm the engagement of the RDA pathway and its inhibition by this compound.
A. Materials
-
Cells from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit anti-RIPK1
-
Rabbit anti-cleaved Caspase-8
-
Rabbit anti-cleaved PARP
-
Mouse or Rabbit anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
B. Procedure
-
Cell Lysis:
-
After treatment (Protocol 1), place the 6-well plate on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Key markers to probe are p-RIPK1 (S166) as a direct indicator of kinase activation, and cleaved Caspase-8 and cleaved PARP as markers of apoptosis execution.[6][10]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensity using densitometry software. A decrease in the signals for p-RIPK1, cleaved Caspase-8, and cleaved PARP in the presence of this compound indicates successful inhibition of RDA.
-
References
- 1. RIPK1 - Wikipedia [en.wikipedia.org]
- 2. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. RIPK1-dependent apoptosis bypasses pathogen blockade of innate signaling to promote immune defense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK3 contributes to TNFR1-mediated RIPK1 kinase-dependent apoptosis in conditions of cIAP1/2 depletion or TAK1 kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 promotes death receptor-independent caspase-8-mediated apoptosis under unresolved ER stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIPK1 Mediates TNF-Induced Intestinal Crypt Apoptosis During Chronic NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RIPK1-IN-4: Long-Term Stability and Storage in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1] Its multifaceted role in both cell survival and death has made it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. RIPK1-IN-4 is a potent and selective inhibitor of RIPK1 kinase, making it a valuable tool for studying the physiological and pathological roles of RIPK1. The integrity and stability of this compound in solution are paramount for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound dissolved in Dimethyl Sulfoxide (DMSO).
RIPK1 Signaling Pathways
RIPK1 is a serine/threonine kinase that functions as a key signaling node, particularly in the Tumor Necrosis Factor (TNF) receptor 1 (TNFR1) signaling pathway. Upon TNFα stimulation, RIPK1 is recruited to the TNFR1 signaling complex (Complex I), where it can initiate downstream signaling cascades. The ubiquitination state of RIPK1 is a critical determinant of cell fate. K63-linked polyubiquitination of RIPK1 in Complex I provides a scaffold for the activation of NF-κB, a transcription factor that promotes the expression of pro-survival and pro-inflammatory genes.[2]
Deubiquitination of RIPK1 can lead to its dissociation from the plasma membrane and the formation of cytosolic signaling complexes. In the absence of caspase-8 activity, RIPK1 can interact with RIPK3 to form a necrosome (Complex IIb), leading to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) and execution of necroptosis, a form of programmed necrosis.[2][3] Alternatively, under certain conditions, RIPK1 can participate in the formation of a death-inducing signaling complex (DISC or Complex IIa) with FADD and caspase-8, leading to apoptosis.
Figure 1: Simplified RIPK1 Signaling Pathway.
Long-Term Stability and Storage of this compound in DMSO
The stability of this compound in DMSO is crucial for its efficacy in in vitro and in vivo studies. Several factors can influence the long-term stability of small molecules in DMSO, including storage temperature, freeze-thaw cycles, and exposure to water and light.
Recommended Storage Conditions
Based on manufacturer recommendations and general best practices for compound storage, the following conditions are advised for this compound stock solutions in DMSO:
| Storage Condition | Duration | Expected Stability |
| -80°C | Up to 2 years | High stability, minimal degradation expected.[4] |
| -20°C | Up to 1 year | Good stability, suitable for routine use.[4] |
| 4°C | Short-term (days) | Not recommended for long-term storage. |
| Room Temperature | Not recommended | Potential for significant degradation. |
Note: The expected stability is based on general guidelines and manufacturer's data. It is highly recommended to perform in-house stability tests for critical applications.
Factors Affecting Stability
-
Freeze-Thaw Cycles: While some studies suggest that multiple freeze-thaw cycles do not cause significant degradation for many compounds in DMSO, it is a good laboratory practice to minimize them.[1][5] Aliquoting stock solutions into single-use vials is the most effective way to avoid repeated temperature fluctuations.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can promote the hydrolysis of susceptible compounds.[1][5] It is essential to use anhydrous DMSO and to handle solutions in a dry environment whenever possible.
-
Light Exposure: Photodegradation can be a concern for many organic molecules. Therefore, it is recommended to store this compound solutions in amber vials or otherwise protected from light.
-
Oxidation: While less of a concern in DMSO compared to other solvents, oxidation can still occur. Storing solutions under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection for highly sensitive compounds.
Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 401.46 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 401.46 g/mol = 0.0040146 g = 4.01 mg
-
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a suitable vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.
-
Aliquot for storage: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes or amber vials. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years, protected from light.[4]
Protocol 2: Assessment of this compound Stability in DMSO by HPLC-UV
Objective: To quantify the stability of this compound in DMSO over time under various storage and stress conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Figure 2: Experimental Workflow for this compound Stability Assessment.
Materials:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
HPLC-grade acetonitrile, water, and any necessary buffers or modifiers (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a UV/Vis or photodiode array (PDA) detector
-
C18 analytical HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler vials
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
Procedure:
-
Sample Preparation for Long-Term Stability:
-
Prepare a bulk stock solution of this compound in DMSO (e.g., 1 mM, diluted from the 10 mM stock).
-
Aliquot this solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Designate time points for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year, 2 years).
-
-
Forced Degradation Study (to validate the stability-indicating method):
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize with an equimolar amount of NaOH before injection.
-
Base Hydrolysis: Mix an aliquot with an equal volume of 0.1 M NaOH. Incubate under similar conditions as acid hydrolysis and then neutralize with HCl.
-
Oxidation: Mix an aliquot with an equal volume of 3% H₂O₂ and incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Note: The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that any degradation products can be resolved from the main peak.
-
-
HPLC Analysis:
-
Method Development: Develop an HPLC method that provides good resolution between the parent this compound peak and any potential degradants. A gradient method is often a good starting point.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the lambda max of this compound (e.g., 254 nm, or use a PDA detector to monitor multiple wavelengths).
-
-
Analysis: At each time point, retrieve a vial from each storage condition. Allow it to thaw completely and reach room temperature. Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase. Inject the samples and the T=0 reference standard.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the T=0 standard.
-
Integrate the peak area of this compound for all samples.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) sample using the following formula:
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
For the forced degradation samples, assess the peak purity of the parent compound and the resolution from any new peaks that appear.
-
Illustrative Stability Data Table
The following table is an example of how to present the stability data.
| Time Point | Storage Condition | % this compound Remaining (Mean ± SD, n=3) | Observations |
| 0 | -20°C | 100% | - |
| 1 Month | -20°C | 99.8 ± 0.2% | No significant degradation |
| 3 Months | -20°C | 99.5 ± 0.3% | No significant degradation |
| 6 Months | -20°C | 99.1 ± 0.4% | No significant degradation |
| 1 Year | -20°C | 98.5 ± 0.5% | Minor degradation observed |
| 1 Year | -80°C | 99.7 ± 0.2% | No significant degradation |
| 1 Year | 4°C | 85.2 ± 2.1% | Significant degradation |
| 1 Year | Room Temp | 45.7 ± 3.5% | Major degradation |
Disclaimer: This table presents illustrative data. Actual stability may vary, and users should conduct their own stability studies for their specific experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with RIPK1-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell-based viability assays. The focus is on assays designed to measure necroptosis, a form of programmed cell death critically dependent on RIPK1 kinase activity.
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that plays a pivotal role in regulating cellular stress responses, inflammation, and cell death pathways.[1][2] As a key mediator in the tumor necrosis factor (TNF) receptor signaling pathway, RIPK1 can initiate both pro-survival signals through NF-κB activation and cell death pathways, including apoptosis and necroptosis.[1][2]
Necroptosis is a regulated form of necrosis that is initiated when apoptosis is inhibited. This lytic form of cell death is characterized by the formation of a signaling complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[2] The kinase activity of RIPK1 is essential for the autophosphorylation and activation of this complex, leading to the phosphorylation of MLKL, its oligomerization, and subsequent translocation to the plasma membrane, culminating in membrane rupture and cell death.[3]
This compound is a potent and selective type II kinase inhibitor of RIPK1, binding to an inactive conformation of the kinase.[4] Its ability to block the kinase function of RIPK1 makes it a valuable tool for studying the role of necroptosis in various physiological and pathological conditions and a potential therapeutic agent for diseases driven by necroptotic cell death.
Signaling Pathway of RIPK1-Mediated Necroptosis
The following diagram illustrates the central role of RIPK1 in the TNF-induced necroptosis pathway and the point of intervention for this compound.
Caption: RIPK1 signaling cascade leading to necroptosis and inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound on necroptosis can be quantified by determining its half-maximal inhibitory concentration (IC50) in cellular assays. The following table summarizes representative data for this compound in a human cell line.
| Cell Line | Assay Type | Necroptosis Induction | Parameter | Value | Reference |
| U-937 (Human histiocytic lymphoma) | CellTiter-Glo | TNFα + zVAD-fmk | IC50 | 0.63 µM | [4] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol is designed for the human colon adenocarcinoma cell line HT-29, which is a well-established model for studying necroptosis. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well white, clear-bottom tissue culture plates
-
Human TNFα
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Experimental Workflow:
Caption: Experimental workflow for the HT-29 necroptosis inhibition assay.
Procedure:
-
Cell Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed 5 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A final concentration range of 0.01 µM to 30 µM is recommended.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the old medium from the cells and add 50 µL of the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Necroptosis Induction:
-
Prepare a 2X induction cocktail in culture medium containing TNFα (final concentration 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and zVAD-fmk (final concentration 20 µM).
-
Add 50 µL of the 2X induction cocktail to each well.
-
Include control wells with cells treated only with the vehicle, this compound alone, and the induction cocktail alone.
-
Incubate the plate for 16-24 hours at 37°C.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated, non-induced cells (100% viability) and the vehicle-treated, induced cells (0% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Protocol 2: MTS Assay for Necroptosis in Murine Macrophages
This protocol is adapted for bone marrow-derived macrophages (BMDMs) and utilizes the MTS-based CellTiter 96® AQueous One Solution Cell Proliferation Assay.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
L929-conditioned medium (as a source of M-CSF)
-
Penicillin-Streptomycin
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
This compound
-
DMSO (vehicle control)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)
-
Microplate reader (490 nm absorbance)
Experimental Workflow:
Caption: Experimental workflow for the BMDM necroptosis inhibition assay using MTS.
Procedure:
-
Cell Seeding:
-
Culture BMDMs in RPMI-1640 supplemented with 10% FBS, 20% L929-conditioned medium, and 1% penicillin-streptomycin.
-
Plate 5 x 10⁴ BMDMs per well in a 96-well plate and allow them to adhere for 2-4 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.
-
-
Necroptosis Induction:
-
Add LPS (final concentration 20 ng/mL) and zVAD-fmk (final concentration 20 µM) to the wells.
-
Incubate for 20-24 hours at 37°C.
-
-
Cell Viability Measurement:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data as described in Protocol 1.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value.
Concluding Remarks
The provided protocols offer robust methods for evaluating the inhibitory effect of this compound on necroptotic cell death. The choice of cell line and assay method may depend on the specific research question and available resources. It is recommended to optimize the concentrations of inducing agents and the incubation times for each cell line to achieve a sufficient assay window. These application notes serve as a starting point for researchers to further explore the therapeutic potential of RIPK1 inhibition.
References
- 1. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing RIPK1-IN-4 Dosage for In Vivo Experiments: A Technical Support Guide
Welcome to the Technical Support Center for RIPK1-IN-4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the in vivo application of this compound, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).
Introduction to this compound
This compound is a type II kinase inhibitor that specifically targets the DLG-out inactive conformation of RIPK1. With IC50 values of 16 nM and 10 nM for RIPK1 and ADP-Glo kinase respectively, it serves as a valuable tool for investigating the role of RIPK1 in various physiological and pathological processes, including inflammation, necroptosis, and apoptosis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
There is currently a lack of published in vivo studies that specifically report the dosage of this compound in animal models. However, data from other selective RIPK1 kinase inhibitors can provide a valuable starting point for dose-ranging studies. It is crucial to perform a pilot study to determine the optimal dose for your specific animal model and disease context.
Q2: How should I formulate this compound for in vivo administration?
The solubility of this compound is a critical factor for its in vivo delivery. Commercial suppliers suggest several vehicle formulations that can be adapted for your experimental needs. It is recommended to prepare fresh solutions daily and use sonication to aid dissolution if precipitation occurs.
Q3: What are the common routes of administration for RIPK1 inhibitors in vivo?
Based on studies with other RIPK1 inhibitors, common administration routes include oral (p.o.), intraperitoneal (i.p.), and intravenous (i.v.). The choice of administration route will depend on the experimental design, the required pharmacokinetic profile, and the vehicle used.
Q4: What are the potential side effects or toxicities of RIPK1 inhibition in vivo?
Q5: How can I confirm that this compound is active in my in vivo model?
Pharmacodynamic (PD) markers can be used to confirm the in vivo activity of this compound. This can include measuring the phosphorylation of RIPK1 (e.g., at Ser166) or downstream signaling molecules in target tissues. Additionally, assessing the expression of inflammatory cytokines or markers of cell death relevant to your disease model can indicate target engagement.
Data Presentation: In Vivo Dosing of RIPK1 Inhibitors
The following table summarizes in vivo dosage information for other selective RIPK1 inhibitors, which can serve as a reference for designing initial dose-finding experiments for this compound.
| Inhibitor Name | Animal Model | Disease Model | Route of Administration | Dosage | Reference |
| GNE684 | Mouse | Systemic Inflammatory Response Syndrome (SIRS) | Not Specified | 5, 15, and 50 mg/kg | [4] |
| Nec-1s | Mouse | Lipopolysaccharide (LPS)-induced inflammation | Intravenous (i.v.) | 30 mg/kg | [5] |
| GSK2982772 | Human | Plaque Psoriasis, Rheumatoid Arthritis, Ulcerative Colitis | Oral (p.o.) | 60 mg twice or three times daily | [6][7] |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol is adapted from supplier recommendations and is a common starting point for oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 0.5 mL of DMSO to make a 20 mg/mL stock.
-
In a separate tube, mix the required volumes of PEG300 and Tween 80. A common ratio is 30% PEG300 and 5% Tween 80 of the final volume.
-
Slowly add the this compound stock solution to the PEG300/Tween 80 mixture while vortexing.
-
Add saline or PBS to reach the final desired volume and concentration. A typical final formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Ensure the final solution is clear. If precipitation occurs, gentle warming and sonication may be used.
-
Administer the solution to animals via oral gavage at the desired dosage.
Protocol 2: Formulation of this compound for Intraperitoneal Injection
This formulation is suitable for intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Captisol® (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of Captisol® in saline.
-
For the final formulation, a common ratio is 10% DMSO and 90% of the 20% Captisol® solution.
-
Slowly add the this compound stock solution to the Captisol® solution while vortexing to achieve the desired final concentration.
-
Ensure the solution is clear before injection.
-
Administer the solution via intraperitoneal injection.
Mandatory Visualizations
RIPK1 Signaling Pathway
Caption: RIPK1 signaling pathways leading to survival, apoptosis, or necroptosis.
Experimental Workflow for In Vivo this compound Dosing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. RIP1 inhibition blocks inflammatory diseases but not tumor growth or metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
How to resolve RIPK1-IN-4 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RIPK1-IN-4. Our aim is to help you resolve common issues, particularly precipitation in aqueous solutions, and to provide clear protocols for your experiments.
Troubleshooting Guide: Resolving this compound Precipitation
Issue: My this compound precipitated after I added it to my aqueous buffer/media.
This is a common issue arising from the low aqueous solubility of this compound. Here’s a step-by-step guide to troubleshoot and prevent precipitation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a stock solution in 100% DMSO. It is practically insoluble in water.[3]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, with sources reporting values of 225.0 mg/mL (560.5 mM) and 250 mg/mL (622.73 mM).[1][2] For practical lab use, preparing a stock solution in the range of 10-50 mM is common.
Q3: My compound precipitated when I diluted the DMSO stock in my cell culture medium. What should I do?
A3: This is likely due to the poor aqueous solubility of this compound. To avoid this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly into the full volume of your aqueous solution, first dilute it in a smaller volume of the medium. Mix thoroughly and then add this intermediate dilution to your final volume.
-
Warm the aqueous solution: Gently warming your buffer or media to 37°C before adding the compound can sometimes help maintain solubility.
-
Increase agitation: Mix the solution well immediately after adding the compound.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common and recommended solvent, some suppliers indicate solubility in ethanol, though typically at lower concentrations than DMSO.[3] Always use fresh, anhydrous solvents, as absorbed moisture can reduce the solubility of the compound.[2][3]
Q5: How should I store this compound solutions?
A5:
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[2]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 225.0[1] - 250[2] | 560.5[1] - 622.73[2] | Sonication and use of newly opened DMSO is recommended.[1][2] |
| Ethanol | 2[3] | 4.98 | |
| Water | Insoluble[3] | - | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08[2] | ≥ 5.18[2] | For in vivo use.[2] |
| 10% DMSO + 90% Corn oil | ≥ 1.44[2] | ≥ 3.59[2] | For in vivo use.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 401.46 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 249.09 µL of DMSO to the vial.[2]
-
Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot into single-use tubes and store at -80°C.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile polypropylene tubes
-
-
Procedure (for 10 mL final volume):
-
Prepare an intermediate dilution: Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. This creates a 100 µM solution in 1% DMSO. Mix thoroughly by pipetting.
-
Prepare the final working solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
The final concentration will be 10 µM this compound in 0.1% DMSO.
-
Use the working solution immediately. Do not store aqueous dilutions.
-
Signaling Pathway
RIPK1 is a critical kinase that functions as a key regulator in cell death and inflammation pathways, primarily downstream of the tumor necrosis factor receptor 1 (TNFR1).[4][5] Upon TNF-α binding, RIPK1 is recruited to form Complex I, which promotes cell survival and inflammation via NF-κB activation.[5][6][7] Under certain conditions, RIPK1 can dissociate to form a cytosolic death-inducing complex (Complex II), leading to either apoptosis (via caspase-8) or necroptosis (via RIPK3 and MLKL).[5][6] this compound is a type II inhibitor that binds to an inactive conformation of RIPK1, blocking its kinase activity and subsequent downstream signaling for necroptosis.[1][2][8]
Caption: Simplified RIPK1 signaling pathway.
References
- 1. This compound | RIP kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 7. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
Troubleshooting inconsistent results with RIPK1-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RIPK1-IN-4, a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] By binding to the DLG-out inactive conformation of RIPK1, this compound effectively blocks its kinase activity, which is implicated in cellular pathways of necroptosis and inflammation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a type II kinase inhibitor that selectively binds to the inactive, DFG-out conformation of RIPK1.[1][2] This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking its downstream signaling functions in necroptosis and apoptosis.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For stock solutions, it is recommended to dissolve the compound in DMSO; sonication may be required to achieve complete dissolution. Stock solutions should be stored at -80°C for long-term stability.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is designed to be a selective inhibitor of RIPK1, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations. It is crucial to include appropriate controls in your experiments to account for potential off-target effects. These may include using a structurally distinct RIPK1 inhibitor or a kinase-dead RIPK1 mutant cell line.
Troubleshooting Inconsistent Results
Researchers may encounter variability in their experimental outcomes when using this compound. This section addresses common issues and provides potential solutions.
Issue 1: Lower than expected potency or inconsistent inhibition of necroptosis.
-
Potential Cause 1: Compound Precipitation. this compound has limited aqueous solubility. Diluting a concentrated DMSO stock solution directly into aqueous cell culture medium can cause the compound to precipitate, reducing its effective concentration.
-
Solution: Prepare intermediate dilutions of the this compound stock solution in a serum-free medium or a buffer compatible with your cell line before adding it to the final culture. Visually inspect for any signs of precipitation after dilution.
-
-
Potential Cause 2: Compound Degradation. Although stable when stored properly, this compound may degrade in cell culture medium over long incubation periods, leading to a decrease in its inhibitory activity.
-
Solution: For long-term experiments, consider replenishing the compound by performing partial media changes with fresh this compound. The stability of the compound in your specific cell culture medium can be assessed by incubating it for various durations and then testing its ability to inhibit RIPK1 kinase activity in a cell-free assay.
-
-
Potential Cause 3: Cell Density and Health. The efficacy of this compound can be influenced by cell density and the overall health of the cells. Overly confluent or stressed cells may exhibit altered signaling pathways, leading to inconsistent responses.
-
Solution: Ensure consistent cell seeding densities and maintain healthy, sub-confluent cell cultures. Regularly check for signs of stress or contamination.
-
-
Potential Cause 4: pH of the Culture Medium. The activity of RIPK1 has been shown to be regulated by the pH of the environment. Acidic extracellular pH can impair the kinase activation of RIPK1.[1]
-
Solution: Monitor and maintain the pH of your cell culture medium within the optimal range for your cell line. Ensure proper incubator calibration for CO2 levels.
-
Issue 2: High background or unexpected cellular toxicity.
-
Potential Cause 1: DMSO Toxicity. High concentrations of DMSO can be toxic to cells and can interfere with cellular processes.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is below a toxic level, typically less than 0.5%. Include a vehicle control (DMSO alone) in all experiments to assess the effect of the solvent.
-
-
Potential Cause 2: Off-Target Effects. At higher concentrations, this compound may inhibit other kinases, leading to unforeseen cellular responses.
-
Solution: Perform dose-response experiments to determine the optimal concentration of this compound that effectively inhibits RIPK1 without causing significant off-target effects. Compare the phenotype observed with this compound to that of other RIPK1 inhibitors or genetic knockdown of RIPK1.
-
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | RIPK1 | 16 | [1][2] |
| ADP-Glo Kinase Assay | RIPK1 | 10 | [1][2] |
Table 2: Cellular Activity of Various RIPK1 Inhibitors
| Compound | Cell Line | Assay | EC50/IC50 | Reference |
| GSK481 | U937 | Necroptosis Inhibition | 10 nM | [2] |
| Necrostatin-1 | Jurkat | Necroptosis Inhibition | 490 nM | [2] |
| Compound 27 | L929 | Necroptosis Inhibition | 63 nM (FP-binding) | [3] |
| PK6 | L929 | TNF-induced Necrosis | 0.76 µM | [3] |
| PK6 | U937 | TNF-induced Necrosis | 1.33 µM | [3] |
| Cpd22 | HT-29 | Necroptosis Inhibition | 2.0 nM | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: RIPK1 Signaling Pathways and the inhibitory action of this compound.
Experimental Workflow Diagrams
Caption: Western Blot Workflow for Assessing RIPK1 Phosphorylation.
Caption: Cell Viability Assay (MTT/MTS) Workflow.
Detailed Experimental Protocols
Western Blot Analysis of RIPK1 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on RIPK1 phosphorylation at Serine 166 (p-RIPK1 S166), a key marker of its activation.
Materials:
-
Cells of interest (e.g., HT-29, L929)
-
This compound
-
Necroptosis-inducing stimulus (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (S166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Add the necroptosis-inducing stimulus and incubate for the desired time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-RIPK1 and anti-total RIPK1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe for a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-RIPK1 signal to the total RIPK1 signal.
-
Cell Viability (MTT) Assay
This protocol measures cell viability to determine the protective effect of this compound against necroptotic cell death.
Materials:
-
Cells of interest
-
This compound
-
Necroptosis-inducing stimulus
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will not lead to over-confluency during the experiment.
-
-
Treatment:
-
Allow cells to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound or vehicle for 1-2 hours.
-
Add the necroptosis-inducing stimulus to the appropriate wells. Include control wells with cells only, cells with vehicle, and cells with stimulus only.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value of this compound.
-
References
Technical Support Center: Enhancing RIPK1-IN-4 Bioavailability for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of RIPK1-IN-4 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern in animal studies?
This compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It binds to an inactive form of RIPK1, making it a valuable tool for studying the role of RIPK1 in various diseases. However, like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility, which can lead to poor absorption from the gastrointestinal tract and consequently, low and variable bioavailability in vivo. This presents a significant challenge for achieving consistent and therapeutically relevant drug concentrations in animal models.
Q2: What are the common signs of poor bioavailability in my animal study?
Researchers may suspect poor bioavailability of this compound if they observe:
-
High variability in therapeutic outcomes between individual animals receiving the same dose.
-
Lack of a clear dose-response relationship , where increasing the dose does not proportionally increase the desired biological effect.
-
Low or undetectable plasma concentrations of this compound in pharmacokinetic (PK) analyses.
-
The need for excessively high doses to achieve a therapeutic effect, which can increase the risk of off-target effects and toxicity.
Q3: What are the recommended starting formulations for improving the bioavailability of this compound?
Several formulation strategies can be employed to enhance the solubility and absorption of this compound. Based on available data and general principles for poorly soluble compounds, the following formulations are recommended for initial evaluation:
-
Aqueous-based suspension with a cyclodextrin: This approach utilizes a carrier molecule to improve solubility.
-
Lipid-based formulation: This leverages the lipophilic nature of the compound to improve absorption through the lymphatic system.
-
Mixed vehicle system: This combines co-solvents and surfactants to maintain the drug in solution.
Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound in animal studies.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or administration. | The solubility of this compound in the chosen vehicle is insufficient. The formulation is unstable at the storage or administration temperature. | 1. Gently warm the formulation and/or use sonication to aid dissolution.[1] 2. Prepare fresh formulations before each use. 3. Evaluate a different formulation with higher solubilizing capacity (see "Formulation Options" table). 4. For oral gavage, ensure the compound does not precipitate upon contact with gastric fluids by performing an in vitro precipitation test. |
| Inconsistent results between animals. | Variability in oral absorption due to factors like food effects or differences in gut physiology. Inconsistent administration technique. | 1. Administer this compound at a consistent time relative to feeding (e.g., in fasted animals). 2. Ensure precise and consistent administration volumes and techniques for all animals. 3. Consider a parenteral route of administration (e.g., intraperitoneal) to bypass gastrointestinal absorption variability, if appropriate for the study design. |
| Low plasma exposure (Cmax, AUC) despite using a recommended formulation. | The chosen formulation is not optimal for the specific animal model. First-pass metabolism is high. The compound has poor membrane permeability. | 1. Systematically evaluate different formulations to identify the one that provides the best pharmacokinetic profile in your model (see "Experimental Protocols" for a PK study design). 2. Consider co-administration with a P-glycoprotein (P-gp) inhibitor if efflux is suspected to be a limiting factor, though this adds complexity to the study. 3. For initial efficacy studies, an intraperitoneal (IP) route may be a pragmatic choice to ensure systemic exposure while formulation optimization is ongoing. |
| Adverse events or toxicity observed in animals. | The vehicle itself may be causing toxicity at the administered volume. The high dose required due to poor bioavailability is leading to off-target effects. | 1. Run a vehicle-only control group to assess the tolerability of the formulation. 2. Reduce the volume of administration by preparing a more concentrated formulation, if solubility allows. 3. If a formulation with improved bioavailability is identified, dose reduction should be possible while maintaining efficacy, thereby reducing the risk of toxicity. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 401.46 g/mol | [1] |
| Formula | C₂₃H₂₃N₅O₂ | [1] |
| Appearance | White to off-white solid | [1] |
| IC50 (RIP1) | 16 nM | [1] |
| IC50 (ADP-Glo kinase) | 10 nM | [1] |
| Solubility in DMSO | ≥ 250 mg/mL (622.73 mM) | [1] |
Formulation Options for In Vivo Studies
| Formulation Composition | Achievable Concentration | Notes | Source |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.18 mM) | Clear solution. SBE-β-CD is a solubilizing agent. | [1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (5.18 mM) | Clear solution. A lipid-based formulation suitable for oral administration. | [1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.44 mg/mL (3.59 mM) | Clear solution. A mixed-vehicle system using co-solvents and a surfactant. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulations
Objective: To prepare three different formulations of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile microcentrifuge tubes and syringes
-
Sonicator
-
Vortex mixer
Procedure:
Formulation A: 10% DMSO / 90% (20% SBE-β-CD in Saline)
-
Prepare a 20% (w/v) SBE-β-CD solution by dissolving SBE-β-CD in saline. Gentle warming may be required.
-
Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution.
-
In a separate tube, add the 20% SBE-β-CD solution.
-
While vortexing, slowly add the this compound stock solution to the SBE-β-CD solution to achieve the final desired concentration and a final DMSO concentration of 10%.
-
Sonicate if necessary to obtain a clear solution.
Formulation B: 10% DMSO / 90% Corn Oil
-
Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution.
-
In a separate tube, add the corn oil.
-
While vortexing, slowly add the this compound stock solution to the corn oil to achieve the final desired concentration and a final DMSO concentration of 10%.
-
Continue to vortex until a homogenous and clear solution is formed.
Formulation C: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume.
-
Weigh the required amount of this compound and add it to the pre-mixed vehicle.
-
Vortex and sonicate until the compound is fully dissolved and the solution is clear.
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in different formulations to select the optimal vehicle for efficacy studies.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Prepared formulations of this compound
-
Administration supplies (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic
-
Centrifuge
-
-80°C freezer
-
Access to a bioanalytical facility for LC-MS/MS analysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Dosing:
-
Divide mice into groups for each formulation to be tested (n=3-5 mice per group).
-
Administer a single dose of this compound via the intended route (e.g., oral gavage) at a consistent volume.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 20-30 µL) from each mouse at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). A sparse sampling design is often necessary for mice to avoid excessive blood withdrawal from a single animal.
-
Collect blood into EDTA-coated tubes and immediately place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each formulation.
-
Compare the PK parameters between the different formulations to identify the one that provides the highest and most consistent systemic exposure.
-
Visualizations
Caption: RIPK1 Signaling and Point of Intervention for this compound.
Caption: Workflow for Selecting an Optimal this compound Formulation.
References
Preventing degradation of RIPK1-IN-4 during experiments
Welcome to the technical support center for RIPK1-IN-4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of this compound during their experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the powdered compound should be kept at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 1 year.[1][2]
Q2: How should I prepare this compound solutions for my experiments?
A2: It is recommended to prepare fresh working solutions from a frozen stock solution for each experiment. Thaw the stock solution aliquot on ice and dilute it to the final desired concentration in your experimental buffer or cell culture medium immediately before use. If you observe any precipitation upon dilution, gentle warming or sonication may be used to aid dissolution.
Q3: Is this compound sensitive to light?
Q4: Can the pH of my experimental buffer affect this compound?
A4: The stability of this compound at different pH values has not been extensively documented. However, the activity of its target, RIPK1 kinase, has been shown to be pH-dependent.[3] Extreme pH values (below 2 and above 12) can promote the hydrolysis of urea-containing compounds, and this compound possesses a urea moiety.[4][5][6] Therefore, it is advisable to maintain the pH of your experimental buffers within a physiological range (typically pH 7.2-7.4) to ensure both the stability of the compound and the optimal activity of the target protein.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, potentially due to its degradation.
Issue 1: Loss of Inhibitory Activity
Possible Cause 1: Improper Storage Repeated freeze-thaw cycles can lead to the degradation of this compound in solution.
Solution:
-
Aliquot your stock solution into single-use volumes upon initial preparation.
-
Store aliquots at -80°C for long-term storage.
Possible Cause 2: Degradation in Experimental Medium Prolonged incubation in aqueous buffers or cell culture media at 37°C may lead to gradual degradation.
Solution:
-
Prepare fresh working solutions for each experiment.
-
Minimize the pre-incubation time of the compound in the experimental medium before adding it to cells or the assay.
-
For long-duration experiments, consider replenishing the medium with fresh inhibitor at appropriate intervals.
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Solution Preparation Inconsistent dissolution of the compound can lead to variations in the effective concentration.
Solution:
-
Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Sonication can aid in this process.[2]
-
When preparing working solutions, vortex thoroughly after each dilution step.
Possible Cause 2: Environmental Factors Exposure to light or extreme pH during the experiment could contribute to degradation.
Solution:
-
Protect your experimental setup from direct light, especially during long incubations.
-
Ensure your buffers are freshly prepared and the pH is verified.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Powder | -20°C | Up to 3 years | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [1][2] |
| -20°C | Up to 1 year | [1] |
Table 2: Troubleshooting Summary for this compound Experiments
| Issue | Possible Cause | Recommendation |
| Reduced or no inhibitory effect | Compound degradation due to improper storage. | Aliquot stock solutions and avoid freeze-thaw cycles. Store at -80°C. |
| Compound instability in working solution. | Prepare fresh working solutions for each experiment. Minimize incubation time in aqueous buffers before use. | |
| Incorrect concentration due to poor solubility. | Ensure complete dissolution of the stock solution. Use sonication if necessary. | |
| High variability in results | Inconsistent preparation of working solutions. | Follow a standardized and rigorous dilution protocol. |
| Exposure to light during experiments. | Protect experimental setup from direct light. | |
| Suboptimal pH of experimental buffer. | Maintain physiological pH (7.2-7.4) in all buffers and media. |
Experimental Protocols
Protocol 1: Cell Treatment and Western Blotting to Assess RIPK1 Pathway Inhibition
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of this compound: Thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions in cell culture medium to achieve the final desired concentrations.
-
Cell Treatment: Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce the RIPK1 signaling pathway by adding the appropriate stimulus (e.g., TNFα, with or without a caspase inhibitor like z-VAD-fmk).
-
Cell Lysis: After the desired stimulation time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated RIPK1 (pS166) or other downstream targets overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: In Vitro Kinase Assay
-
Assay Buffer Preparation: Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.5 mM DTT).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the recombinant RIPK1 enzyme, the kinase assay buffer, and the this compound dilutions.
-
Initiation of Reaction: Start the kinase reaction by adding ATP and a suitable substrate (e.g., myelin basic protein).
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: RIPK1 Signaling Pathways and the Point of Inhibition by this compound.
Caption: Recommended Experimental Workflow for Using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | RIP kinase | TargetMol [targetmol.com]
- 3. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C7EW00271H [pubs.rsc.org]
- 5. Urea‐Urease Reaction in Controlling Properties of Supramolecular Hydrogels: Pros and Cons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing high background signal in RIPK1-IN-4 assays
Welcome to the technical support center for RIPK1-IN-4 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, with a specific focus on mitigating high background signals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). It binds to an inactive conformation of the RIPK1 kinase domain, preventing the conformational changes required for its kinase activity. RIPK1 is a key regulator of cellular pathways involved in inflammation and programmed cell death, such as necroptosis and apoptosis.[1] By inhibiting RIPK1, this compound can be used as a tool to study these signaling pathways and as a potential therapeutic agent for inflammatory diseases.
Q2: What are the common assay formats for measuring this compound activity?
A2: The activity of this compound is typically measured using in vitro kinase assays that quantify the inhibition of RIPK1's ability to phosphorylate a substrate. Common formats include:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of this compound indicates inhibition.[2][3][4][5][6]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays (e.g., LanthaScreen™, HTRF®): These assays measure the binding of a tracer molecule to the kinase. This compound competes with the tracer, leading to a decrease in the FRET signal.[7][8][9][10][11]
-
Fluorescence Polarization (FP) assays: These assays measure the change in polarization of a fluorescently labeled tracer upon binding to the kinase. Displacement of the tracer by this compound results in a decrease in fluorescence polarization.
Q3: What can cause a high background signal in my this compound assay?
A3: High background signal can arise from several factors, depending on the assay format. Generally, common causes include:
-
Reagent-related issues: Contaminated reagents, suboptimal reagent concentrations (e.g., enzyme, substrate, ATP, or tracer), and improper reagent storage.
-
Compound-related issues: Autofluorescence or quenching properties of the test compound (this compound or other library compounds), or compound aggregation.[12]
-
Assay conditions: Suboptimal incubation times, temperature, or buffer composition (e.g., pH, salt concentration).
-
Instrumentation: Incorrect filter sets or instrument settings for TR-FRET or FP assays.[13]
-
Plate issues: Use of incorrect plate types (e.g., using non-low-volume plates for small reaction volumes can lead to mixing issues).[14]
Troubleshooting Guide: High Background Signal
This guide provides specific troubleshooting strategies for high background signals in common this compound assay formats.
General Troubleshooting Steps (Applicable to all assay formats)
| Potential Cause | Recommended Solution |
| Reagent Concentration | Optimize the concentrations of RIPK1 enzyme, substrate (e.g., MBP), and ATP. High enzyme or substrate concentrations can lead to high basal activity. |
| Buffer Composition | Ensure the buffer components (e.g., MgCl2, DTT, BSA) are at their optimal concentrations. Check and adjust the pH of the buffer. |
| Compound Interference | Test this compound for autofluorescence or quenching at the emission wavelengths of the assay. Run control wells with the compound but without the enzyme. |
| Incubation Times | Optimize the incubation times for the kinase reaction and the detection steps. Insufficient incubation can lead to incomplete reactions, while excessive incubation can increase background. |
| Pipetting and Mixing | Ensure accurate and consistent pipetting. Inadequate mixing of reagents in the wells can lead to variability and high background.[14] |
Troubleshooting for ADP-Glo™ Assays
| Potential Cause | Recommended Solution |
| Incomplete ATP Depletion | Ensure the ADP-Glo™ Reagent is fully active and the 40-minute incubation is performed to completely deplete the remaining ATP before adding the Kinase Detection Reagent.[2][15] Residual ATP is a major source of high background.[14] |
| ADP Contamination in ATP | Use high-purity ATP with low ADP contamination to minimize the background signal.[4][15][16] |
| High Kinase Activity | Reduce the concentration of the RIPK1 enzyme to ensure that the ATP-to-ADP conversion is within the linear range of the assay (typically <30%). |
| Reagent Handling | Allow all reagents to equilibrate to room temperature before use.[17] Ensure proper mixing after each reagent addition.[14] |
Troubleshooting for TR-FRET Assays (LanthaScreen™, HTRF®)
| Potential Cause | Recommended Solution |
| Non-specific Binding | Increase the concentration of the blocking agent (e.g., BSA) in the assay buffer. |
| Suboptimal Tracer Concentration | Titrate the fluorescent tracer to determine the optimal concentration that gives a good assay window with minimal background.[8] |
| Incorrect Instrument Settings | Verify that the correct excitation and emission filters for the specific donor and acceptor fluorophores are being used. Check the delay time and integration time settings. |
| Autofluorescent Compounds | Test this compound and other library compounds for autofluorescence at the donor and acceptor emission wavelengths. If interference is observed, consider using a different assay format. |
| Diffusion-Enhanced FRET | At high tracer concentrations, unbound donor and acceptor can come into close proximity by chance, leading to a high background. Optimize the tracer concentration to minimize this effect. |
Experimental Protocols
Example Protocol: RIPK1 Kinase Activity Assay using ADP-Glo™
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x this compound dilution to the wells.
-
Add 5 µL of 2x RIPK1 enzyme and 2x MBP substrate mix in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of 4x ATP solution in kinase buffer.
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.[15]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.[15]
-
Data Acquisition: Measure the luminescence using a plate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RIPK1 Signaling Pathways and Point of Inhibition by this compound.
Caption: Experimental Workflow for a this compound ADP-Glo™ Assay.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and its selectivity against other kinases.
| Target Kinase | IC50 (nM) | Assay Format | Reference |
| RIPK1 | 16 | Biochemical Assay | [1] |
| RIPK1 | 10 | ADP-Glo™ | [1] |
| PERK | >10,000 | Biochemical Assay | [18] |
| Other Kinases | Generally low activity | Kinome Scan | [19] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration. It is recommended to determine the IC50 under your own experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ulab360.com [ulab360.com]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. LanthaScreen Kinase Assay Basic Training Module - Frequently asked questions | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. HTRF® Enzyme Assays | Life Science Research | Merck [merckmillipore.com]
- 12. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - GE [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. Molecular modeling provides a structural basis for PERK inhibitor selectivity towards RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Delivery Methods for RIPK1-IN-4 in Specific Tissues
Welcome to the technical support center for RIPK1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining delivery methods for this compound to specific tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the formulation and in vivo administration of this compound.
Q1: My this compound is precipitating out of solution during formulation or upon injection. How can I improve its solubility?
A1: this compound is a hydrophobic compound with low aqueous solubility, which is a common cause of precipitation.[1] Here are several strategies to improve its solubility:
-
Co-solvents: A mixture of co-solvents is often necessary to keep hydrophobic compounds in solution for in vivo studies. Common formulations include combinations of DMSO, polyethylene glycol (PEG), Tween-80, and saline. It is crucial to prepare the solution by sequentially adding and thoroughly mixing each component.
-
Cyclodextrins: Encapsulating this compound in cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance its aqueous solubility.
-
Nanosuspensions: Creating a nanosuspension of this compound can improve its dissolution rate and bioavailability. This can be achieved through methods like nanoprecipitation or solvent evaporation.
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility, stability, and circulation time. Surface modification of liposomes can also be used for targeted delivery.
-
Sonication and Heating: Gentle heating and sonication can aid in the dissolution of this compound in the chosen vehicle. However, be cautious about the thermal stability of the compound.
Troubleshooting Quick Guide: Formulation Precipitation
| Issue | Possible Cause | Recommended Solution |
| Precipitation during formulation | Poor solubility of this compound in the chosen vehicle. | Try a different co-solvent system (e.g., increase PEG300 concentration). Use a solubilizing agent like HP-β-CD or SBE-β-CD. Prepare a nanosuspension. |
| Precipitation upon injection | "Crashing out" of the compound when the formulation mixes with aqueous physiological fluids. | Optimize the formulation to be more compatible with blood. Consider a liposomal or nanoparticle-based delivery system to protect the drug from immediate contact with the aqueous environment. |
| Cloudy or hazy appearance | Incomplete dissolution or formation of micro-precipitates. | Use gentle heating and/or sonication to aid dissolution. Filter the final formulation through a 0.22 µm syringe filter before injection. |
Q2: I am not observing the expected therapeutic effect in my animal model. How can I confirm that this compound is reaching the target tissue and engaging with RIPK1?
A2: Lack of efficacy can be due to poor bioavailability, rapid metabolism, or insufficient target engagement. Here’s how you can investigate:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in plasma and the target tissue over time using LC-MS/MS. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Target Engagement Assays: Confirming that the drug is binding to RIPK1 in the target tissue is crucial. Two powerful techniques for this are:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of RIPK1 in the presence of this compound indicates target engagement.[2][3]
-
Antibody-Based Immunoassays (TEAR1): This competitive binding assay uses specific antibodies to detect the free, unbound fraction of the target protein. A decrease in free RIPK1 in treated samples suggests target engagement.[4][5]
-
Q3: How can I achieve targeted delivery of this compound to a specific tissue to minimize off-target effects?
A3: Achieving tissue-specific delivery is a significant challenge for small molecule inhibitors. Here are some advanced strategies:
-
Nanoparticle-Based Delivery: Encapsulating this compound in nanoparticles can leverage the enhanced permeability and retention (EPR) effect for passive targeting of tumors. Furthermore, the nanoparticle surface can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on the target cells for active targeting.[6][7][8]
-
Liposomal Formulations: Similar to nanoparticles, liposomes can be used for passive targeting. Their surface can also be modified with targeting moieties to direct them to specific tissues.
-
Prodrug Strategy: A prodrug of this compound could be designed to be activated by an enzyme that is predominantly expressed in the target tissue.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound delivery.
Protocol 1: Formulation of this compound using 2-Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is designed to prepare a clear, injectable solution of this compound for in vivo studies.
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Weigh the required amount of HP-β-CD to make a 20-40% (w/v) solution in sterile water. For example, to make 10 mL of a 30% solution, dissolve 3 g of HP-β-CD in sterile water to a final volume of 10 mL.
-
Gently warm the solution (to no more than 40°C) and stir until the HP-β-CD is completely dissolved. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
-
Complexation of this compound with HP-β-CD:
-
While vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise.
-
The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 10%.
-
Continue to vortex or stir the solution for at least 30 minutes at room temperature to allow for the formation of the inclusion complex.
-
-
Final Formulation and Sterilization:
-
Adjust the final volume with sterile saline if necessary.
-
Visually inspect the solution for any precipitation. It should be clear.
-
Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C and use it within a short period. It is recommended to prepare it fresh for each experiment.
-
Protocol 2: Quantification of this compound in Tissue Homogenates by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of this compound from tissue samples. Method optimization will be required for specific tissue types.
Materials:
-
Tissue samples (e.g., liver, brain, spleen)
-
Homogenizer (e.g., bead beater, Dounce homogenizer)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Internal standard (a structurally similar compound not present in the sample)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Protein precipitation solution (e.g., cold ACN with the internal standard)
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a 3-5 fold excess (v/w) of ice-cold lysis buffer.
-
Homogenize the tissue on ice until no visible tissue fragments remain.
-
-
Protein Precipitation and Extraction:
-
To a known volume of tissue homogenate (e.g., 100 µL), add 3 volumes of cold acetonitrile containing the internal standard (e.g., 300 µL).
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant, which contains the extracted this compound and the internal standard.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL of 50:50 ACN:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the specific parent-to-daughter ion transitions of this compound and the internal standard.
-
Generate a standard curve by spiking known concentrations of this compound into a blank tissue homogenate and processing it in the same way as the samples.
-
Quantify the concentration of this compound in the tissue samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Protocol 3: Assessing RIPK1 Target Engagement in Tissues using Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to determine if this compound is binding to its target, RIPK1, in tissue samples.[2][3]
Materials:
-
Tissue samples from vehicle- and this compound-treated animals
-
Homogenization buffer (e.g., PBS with protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-RIPK1 antibody
Procedure:
-
Tissue Homogenization:
-
Homogenize the tissue samples in homogenization buffer as described in Protocol 2.
-
Determine the protein concentration of the homogenates using a BCA or Bradford assay.
-
-
Heat Treatment:
-
Aliquot the tissue homogenate into PCR tubes.
-
Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. Include a non-heated control.
-
-
Separation of Soluble and Aggregated Proteins:
-
After heating, centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Western Blot Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-RIPK1 antibody.
-
Quantify the band intensities for RIPK1 at each temperature.
-
-
Data Analysis:
-
For each treatment group (vehicle and this compound), plot the percentage of soluble RIPK1 (relative to the non-heated control) as a function of temperature.
-
A shift in the melting curve to a higher temperature for the this compound-treated group compared to the vehicle group indicates thermal stabilization of RIPK1 and confirms target engagement.
-
Signaling Pathways and Experimental Workflows
This section provides diagrams to visualize key signaling pathways and experimental workflows.
Caption: Simplified RIPK1 signaling pathway illustrating its role in cell survival, apoptosis, and necroptosis.
Caption: Experimental workflow for nanoparticle-based delivery of this compound.
Caption: A logical workflow for troubleshooting lack of therapeutic effect with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Nanocarriers for Systemic Delivery of IRAK4 Inhibitors to Inflamed Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanoparticles for targeted drug delivery — Chodera lab // MSKCC [choderalab.org]
- 8. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of RIPK1-IN-4 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of RIPK1-IN-4, a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Our resources are designed to help you minimize non-specific binding and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of RIPK1 kinase.[1][2][3][4] It is classified as a type II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase.[1][2][3][4] This specific binding mode contributes to its selectivity. The primary mechanism of action is the inhibition of RIPK1 autophosphorylation, which is a critical step in the activation of downstream signaling pathways that lead to inflammation and necroptosis.[5]
Q2: What are the known on-target IC50 values for this compound?
A2: In biochemical assays, this compound has been shown to inhibit RIPK1 with IC50 values in the low nanomolar range, typically reported as 10 nM in an ADP-Glo kinase assay and 16 nM in other RIPK1 assays.[1][2][3][4]
Q3: What are the potential off-target effects of this compound?
A3: As a type II kinase inhibitor, this compound has the potential to bind to other kinases that can adopt a similar "DFG-out" inactive conformation. While specific comprehensive screening data for this compound is not publicly available, researchers should be aware of potential off-target binding to other kinases. It is recommended to perform selectivity profiling against a panel of kinases to identify potential off-targets in your experimental system.
Q4: How can I minimize non-specific binding of this compound in my cell-based assays?
A4: To minimize non-specific binding, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, ensure proper controls are in place, such as vehicle-only (e.g., DMSO) treated cells and, if possible, a structurally distinct RIPK1 inhibitor or a catalytically inactive mutant of RIPK1 to confirm that the observed effects are due to RIPK1 inhibition.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the powder at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C to maintain stability.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background or unexpected phenotypes in cell-based assays. | Non-specific binding to off-target kinases. | 1. Titrate the concentration of this compound: Perform a dose-response curve to identify the lowest concentration that gives the desired on-target effect. 2. Use appropriate controls: Include a vehicle control (DMSO), a negative control compound, and if possible, a positive control (another known RIPK1 inhibitor). 3. Confirm target engagement: Use techniques like Western blotting to check for the inhibition of RIPK1 autophosphorylation (pS166-RIPK1) at the effective concentration. 4. Consider orthogonal approaches: Use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is RIPK1-dependent. |
| Inconsistent results between experiments. | 1. Inhibitor instability: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Variability in cell culture: Differences in cell density, passage number, or stimulation conditions. | 1. Proper inhibitor handling: Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C. 2. Standardize experimental conditions: Maintain consistent cell culture practices, including seeding density, passage number, and timing of treatments and stimulations. |
| No effect of this compound observed. | 1. Inactive compound: The inhibitor may have degraded. 2. Low RIPK1 expression or activity: The cell line used may not express sufficient levels of RIPK1 or the signaling pathway may not be active under the experimental conditions. 3. Incorrect assay conditions: The experimental setup may not be suitable for observing the effects of RIPK1 inhibition. | 1. Verify compound activity: Test the inhibitor in a well-established positive control assay for RIPK1 inhibition. 2. Characterize your cell line: Confirm RIPK1 expression levels by Western blot. Ensure that the RIPK1 pathway is activated by an appropriate stimulus (e.g., TNFα). 3. Optimize your assay: Review and optimize the experimental protocol, including stimulation times and endpoint measurements. |
| Discrepancies between biochemical and cellular assay results. | Cellular permeability and metabolism: The inhibitor may have poor cell permeability or be rapidly metabolized in cells. | Assess cellular target engagement: Utilize cellular thermal shift assays (CETSA) or immunoprecipitation followed by Western blotting to confirm that this compound is binding to and inhibiting RIPK1 within the cell.[6][7] |
Quantitative Data Summary
The following table provides a representative kinase selectivity profile for a hypothetical type II RIPK1 inhibitor, illustrating the type of data researchers should aim to generate. Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Kinase | IC50 (nM) | Fold Selectivity vs. RIPK1 | Notes |
| RIPK1 | 10 | 1 | On-target |
| RIPK2 | >10,000 | >1000 | High selectivity against a related kinase. |
| RIPK3 | >10,000 | >1000 | High selectivity against a key necroptosis pathway member. |
| ABL1 (non-phosphorylated) | 500 | 50 | Potential off-target, common for type II inhibitors. |
| SRC | >5,000 | >500 | |
| LCK | >5,000 | >500 | |
| p38α | 1,500 | 150 | |
| BRAF | >10,000 | >1000 | |
| EGFR | >10,000 | >1000 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound Potency Determination
This protocol describes a general procedure for determining the IC50 value of this compound against RIPK1 using a luminescence-based kinase assay.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 20 µL of a solution containing the RIPK1 enzyme and MBP substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for RIPK1.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Immunoprecipitation and Western Blotting to Assess this compound Target Engagement in Cells
This protocol details how to assess the inhibition of RIPK1 autophosphorylation in cells treated with this compound.
Materials:
-
Cell line expressing RIPK1 (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Stimulating agent (e.g., TNFα, SMAC mimetic, z-VAD-FMK)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Anti-RIPK1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Anti-phospho-RIPK1 (Ser166) antibody for Western blotting
-
Anti-total RIPK1 antibody for Western blotting
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate agent (e.g., a combination of TNFα, a SMAC mimetic, and a pan-caspase inhibitor like z-VAD-FMK) for the desired time to induce RIPK1 activation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with an anti-RIPK1 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-3 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total RIPK1 as a loading control.
-
Visualizations
RIPK1 Signaling Pathway
Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.
Experimental Workflow for Assessing this compound Specificity
Caption: Logical workflow for validating the on-target effects of this compound.
Troubleshooting Logic for Non-Specific Binding
Caption: A decision tree for troubleshooting non-specific binding of this compound.
References
- 1. adooq.com [adooq.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | RIP kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Type II RIPK1 Inhibitors: Benchmarking RIPK1-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of RIPK1-IN-4 with other notable Type II RIPK1 inhibitors. The data presented is compiled from various studies to offer a comprehensive overview of their biochemical potency, cellular activity, and selectivity. This document is intended to aid researchers in selecting the appropriate tool compounds for their studies in inflammatory diseases, neurodegeneration, and other RIPK1-mediated pathologies.
Introduction to Type II RIPK1 Inhibitors
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress responses, mediating inflammation, apoptosis, and necroptosis.[1] Inhibitors of RIPK1 are classified based on their binding mode to the kinase domain. Type II inhibitors bind to the "DFG-out" inactive conformation of the kinase, often extending into an allosteric back pocket, which can confer greater selectivity compared to ATP-competitive Type I inhibitors.[2] This guide focuses on this compound and its comparison with other well-characterized Type II inhibitors.
Data Presentation
Table 1: Biochemical Potency of Type II RIPK1 Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Source |
| This compound | RIPK1 | Biochemical | 16 | [3] |
| This compound | RIPK1 | ADP-Glo | 10 | [3] |
| GSK'157 | RIPK1 | Not Specified | Potent (IC50 in nM range) | [4] |
| Ponatinib | RIPK1 | Not Specified | Submicromolar | [5] |
| Compound 62 | hRIPK1 | Enzymatic | 0.5 | [6] |
| GSK'074 | RIPK1 | Not Specified | 20 | [1] |
Note: Data is compiled from different sources and assays, which may not be directly comparable. "hRIPK1" refers to human RIPK1.
Table 2: Cellular Activity of Type II RIPK1 Inhibitors in Necroptosis Assays
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Source |
| Ponatinib | FADD-deficient Jurkat | TNF-induced Necroptosis | Submicromolar | [7] |
| Compound 62 | FADD-deficient Jurkat | TNFα + SM164 induced Necroptosis | 5.1 | [8] |
| Compound 62 | L929 | TNFα induced Necroptosis | 312 | [8] |
| GSK'074 | Human and Mouse cells | Necroptosis | 10 | [1] |
Note: EC50 values represent the concentration required to achieve 50% of the maximal effect in cellular assays.
Table 3: Selectivity Profile of Selected Type II RIPK1 Inhibitors
| Inhibitor | Kinome Scan Panel Size | Concentration | Number of Off-Targets (>80% inhibition) | Key Off-Targets | Source |
| GSK'157 | 300 kinases | 10 µM | 17 | Not specified | [4][9] |
| GSK'074 | 468 kinases | 100 nM | Not specified | Binds to RIPK3 | [10] |
Note: No publicly available kinome scan data was found for this compound.
Experimental Protocols
ADP-Glo™ Kinase Assay (General Protocol)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[8][11][12]
Materials:
-
RIPK1 enzyme
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein)
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
96-well or 384-well white opaque plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, RIPK1 enzyme, and substrate.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and thus, the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
TNF-induced Necroptosis Inhibition Assay
This cellular assay measures the ability of an inhibitor to protect cells from necroptotic cell death induced by Tumor Necrosis Factor (TNF).[13][14]
Materials:
-
A suitable cell line (e.g., HT-29, L929, or FADD-deficient Jurkat cells)
-
Cell culture medium
-
TNF-α
-
Smac mimetic (e.g., BV6 or SM-164) - to inhibit cIAPs
-
Pan-caspase inhibitor (e.g., z-VAD-fmk) - to block apoptosis and drive the pathway towards necroptosis
-
Test inhibitors (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
96-well clear or white-walled cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
-
Induction of Necroptosis:
-
Add a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor to the cells.
-
Incubate for a period sufficient to induce cell death (e.g., 6-24 hours).
-
-
Measurement of Cell Viability:
-
Add the chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated controls and calculate the percent protection for each inhibitor concentration. Determine the EC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: RIPK1 signaling pathway and points of intervention.
Conclusion
This compound is a potent Type II inhibitor of RIPK1 with low nanomolar efficacy in biochemical assays. While direct comparative data is limited, the available information suggests it is a valuable tool for studying RIPK1-mediated necroptosis. Other Type II inhibitors such as GSK'157 and the newer compound '62' also demonstrate high potency, with some, like GSK'157, having published kinome scan data indicating good selectivity. Ponatinib is a potent but less selective dual RIPK1/RIPK3 inhibitor. The choice of inhibitor will depend on the specific experimental needs, including the desired selectivity profile and the cell types or model systems being used. Further head-to-head studies, particularly comprehensive selectivity profiling of this compound, would be beneficial for the research community.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. carnabio.com [carnabio.com]
- 12. ulab360.com [ulab360.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Tumor necrosis factor is a necroptosis-associated alarmin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Preclinical Models: Evaluating the Efficacy of RIPK1-IN-4 and GSK2982772
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical frontier in the development of therapies for a range of inflammatory and neurodegenerative diseases. This guide provides an objective comparison of two prominent RIPK1 inhibitors, RIPK1-IN-4 and GSK2982772, summarizing their performance in preclinical models based on available experimental data.
At a Glance: In Vitro Potency
Both this compound and GSK2982772 demonstrate potent inhibition of RIPK1 kinase activity in biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating strong on-target activity.
| Inhibitor | Assay Type | Target | IC50 (nM) |
| This compound | Biochemical | RIPK1 | 16[1] |
| ADP-Glo Kinase Assay | RIPK1 | 10[1] | |
| GSK2982772 | Biochemical | Human RIPK1 | 16, 1[2][3] |
| Biochemical | Monkey RIPK1 | 20 |
In Vivo Efficacy: A Look at a Preclinical Model of Systemic Inflammation
GSK2982772 has been evaluated in a mouse model of Tumor Necrosis Factor (TNF)-induced lethal systemic inflammatory response syndrome (SIRS), a condition where RIPK1 kinase activity plays a crucial pathogenic role. Oral administration of GSK2982772 provided dose-dependent protection against TNF-induced hypothermia and mortality.
| Treatment Group | Dose (mg/kg) | Protection from Temperature Loss (%) |
| GSK2982772 | 3 | 13 |
| 10 | 63 | |
| 50 | 93 |
Currently, comparable in vivo efficacy data for this compound in a TNF-induced systemic inflammatory response syndrome model is not publicly available, limiting a direct head-to-head comparison in this specific preclinical setting.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions, it is essential to visualize the underlying biological pathways and experimental procedures.
RIPK1 Signaling Pathway in Necroptosis
RIPK1 is a key regulator of necroptosis, a form of programmed cell death. The following diagram illustrates the central role of RIPK1 in the necroptotic signaling cascade initiated by TNF-α.
Caption: RIPK1-mediated necroptosis signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for evaluating the efficacy of RIPK1 inhibitors in a mouse model of TNF-induced systemic inflammatory response syndrome.
Caption: In vivo efficacy testing workflow.
Detailed Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a common method for determining the in vitro potency of RIPK1 inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against RIPK1 kinase.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (this compound or GSK2982772) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, ATP, and MBP substrate.
-
Add serially diluted test compounds to the assay plate.
-
Initiate the kinase reaction by adding the recombinant RIPK1 enzyme to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
In Vivo TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) Model
This protocol outlines a common in vivo model to assess the efficacy of RIPK1 inhibitors in a systemic inflammation context.
Objective: To evaluate the protective effect of test compounds against TNF-α-induced hypothermia and lethality in mice.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
Recombinant murine TNF-α
-
Test compounds (e.g., GSK2982772) formulated for oral administration
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Rectal probe for temperature measurement
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly assign mice to different treatment groups (vehicle and various doses of the test compound).
-
Administer the test compound or vehicle orally (p.o.) at a defined time point before the TNF-α challenge (e.g., 30-60 minutes).
-
Inject mice with a lethal dose of murine TNF-α intraperitoneally (i.p.) or intravenously (i.v.).
-
Monitor the core body temperature of the mice at regular intervals using a rectal probe.
-
Record the survival of the mice over a specified period (e.g., 24 hours).
-
Analyze the data to determine the effect of the test compound on TNF-α-induced hypothermia and survival rate.
Conclusion
Both this compound and GSK2982772 are potent inhibitors of RIPK1 kinase activity in in vitro settings. Preclinical in vivo data for GSK2982772 demonstrates its protective effects in a model of severe systemic inflammation. Further publication of in vivo studies for this compound in similar models is necessary to enable a direct and comprehensive comparison of their efficacy profiles. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other emerging RIPK1 inhibitors.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of RIPK1-IN-4: A Comparative Guide for Researchers
For researchers in pharmacology, cell biology, and drug discovery, ensuring the specificity of a chemical probe is paramount to generating reliable and translatable data. This guide provides a comprehensive framework for validating the specificity of RIPK1-IN-4, a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), by comparing it with other well-characterized RIPK1 inhibitors.
This guide outlines key experimental approaches, presents comparative data for this compound and alternative inhibitors, and provides detailed protocols for essential validation assays. By following these methodologies, researchers can confidently assess the on-target and off-target effects of this compound in their experimental systems.
Understanding this compound and Its Alternatives
This compound is a potent and selective type II kinase inhibitor that targets an inactive conformation of RIPK1, with reported IC50 values of 16 nM in a biochemical assay and 10 nM in an ADP-Glo kinase assay.[1][2][3] To rigorously validate its specificity, it is essential to compare its performance against a panel of other known RIPK1 inhibitors with varying modes of action and selectivity profiles.
Key Comparator RIPK1 Inhibitors:
-
Necrostatin-1 (Nec-1): One of the first-generation RIPK1 inhibitors. While widely used, it is known to have off-target effects, most notably the inhibition of indoleamine 2,3-dioxygenase (IDO).[3]
-
Necrostatin-1s (Nec-1s): A more stable and specific analog of Nec-1 that lacks the IDO-inhibiting activity, making it a superior control compound.
-
GSK'963: A highly potent and selective RIPK1 inhibitor with an IC50 of 29 nM. It has been shown to be over 10,000-fold selective for RIPK1 when screened against a panel of 339 other kinases.
-
GSK2982772: An orally active, ATP-competitive RIPK1 inhibitor with IC50 values of 16 nM and 20 nM for human and monkey RIPK1, respectively. It also demonstrates high selectivity against a large panel of kinases.
Comparative Inhibitor Potency and Selectivity
A crucial first step in validating this compound is to compare its potency against RIPK1 with that of other inhibitors. This is typically determined through in vitro biochemical assays.
| Inhibitor | Type | RIPK1 IC50 (nM) | Key Selectivity/Off-Target Information |
| This compound | Type II | 10 - 16[1][2][3] | Described as potent and selective, binds to an inactive DLG-out conformation.[1][2][3] |
| Necrostatin-1 | Type III (Allosteric) | ~182 | Known to inhibit Indoleamine 2,3-dioxygenase (IDO).[3] |
| Necrostatin-1s | Type III (Allosteric) | ~206 | More specific than Nec-1, does not inhibit IDO. |
| GSK'963 | Not Specified | 29 | >10,000-fold selective for RIPK1 over 339 other kinases. |
| GSK2982772 | Type I (ATP-competitive) | 16 | >1,000-fold selective for RIPK1 over 339 other kinases. |
Experimental Protocols for Specificity Validation
To thoroughly assess the specificity of this compound, a multi-pronged approach employing biochemical, cellular, and proteomic methods is recommended.
Biochemical Kinase Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified RIPK1. The ADP-Glo™ kinase assay is a common method that quantifies kinase activity by measuring the amount of ADP produced.
Experimental Protocol: ADP-Glo™ Kinase Assay for RIPK1
-
Reagent Preparation:
-
Prepare a 2X RIPK1 enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a 2X substrate solution (e.g., myelin basic protein) and ATP solution in kinase reaction buffer.
-
Prepare serial dilutions of this compound and comparator inhibitors in DMSO, then dilute in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 2X RIPK1 enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Kinome Profiling
To assess the broader selectivity of this compound, it is essential to screen it against a large panel of other kinases. This is often performed as a service by specialized companies (e.g., KINOMEscan™). The inhibitor is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases, and the percentage of inhibition is measured. The results will reveal any potential off-target kinases. While specific kinome profiling data for this compound is not publicly available, it is described as "selective." For a thorough validation, performing such a screen is highly recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. The principle is that the binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature.
Experimental Protocol: CETSA for RIPK1
-
Cell Treatment:
-
Culture cells (e.g., HT-29 or THP-1) to 80-90% confluency.
-
Treat cells with this compound or a vehicle control (DMSO) at the desired concentration for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Transfer the supernatant (soluble fraction) to a new tube.
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble RIPK1 at each temperature by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized amount of soluble RIPK1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Western Blotting for Downstream Signaling
Validating the on-target effect of this compound in a cellular signaling context is crucial. RIPK1 activation leads to its autophosphorylation at Serine 166 (S166), which is a key biomarker of its kinase activity.[4] An effective RIPK1 inhibitor should block this phosphorylation event.
Experimental Protocol: Western Blot for Phospho-RIPK1 (S166)
-
Cell Stimulation and Lysis:
-
Plate cells (e.g., HT-29 or L929) and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or comparator inhibitors for 1-2 hours.
-
Induce RIPK1 activation by treating with a stimulus such as TNF-α (e.g., 20 ng/mL) in combination with a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM) for the appropriate time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-RIPK1 (S166) (e.g., at a 1:1000 dilution) overnight at 4°C.[5][6]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-RIPK1 and total RIPK1.
-
A dose-dependent decrease in the ratio of phospho-RIPK1 to total RIPK1 in the presence of this compound validates its on-target inhibitory effect in cells.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental designs and biological pathways is essential for understanding the validation process.
Caption: Workflow for validating this compound specificity.
Caption: RIPK1 signaling and the inhibitory action of this compound.
By implementing this comprehensive validation strategy, researchers can build a robust body of evidence to support the specific action of this compound on its intended target. This diligence is critical for the interpretation of experimental results and for advancing our understanding of the biological roles of RIPK1.
References
- 1. This compound | RIP kinase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 5. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
- 6. Phospho-RIP (Ser166) Antibody | Cell Signaling Technology [cellsignal.com]
Validating RIPK1-IN-4: A Comparison Guide Using RIPK1 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of RIPK1 inhibition in wild-type cells versus RIPK1 knockout cell lines, establishing a framework for validating the on-target effects of RIPK1-IN-4. The use of knockout cell lines is a critical step in drug development to confirm that the observed cellular effects of a compound are directly mediated by the intended target, in this case, Receptor-Interacting Protein Kinase 1 (RIPK1).
Introduction to RIPK1 and Necroptosis
Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that plays a pivotal role in regulating cellular signaling pathways, particularly those involved in inflammation and cell death.[1] Under certain conditions, such as stimulation with Tumor Necrosis Factor-alpha (TNFα) in the presence of a pan-caspase inhibitor (e.g., zVAD-fmk), RIPK1 kinase activity can initiate a programmed form of necrosis known as necroptosis. This lytic cell death pathway is implicated in a variety of inflammatory and neurodegenerative diseases.
This compound is a potent and selective inhibitor of RIPK1 kinase activity. To definitively demonstrate that its cellular effects, such as the inhibition of necroptosis, are a direct result of engaging RIPK1, experiments utilizing RIPK1 knockout (RIPK1-/-) cell lines are essential. These cell lines lack the target protein, and therefore, a truly specific inhibitor should have no effect on the intended pathway in these cells.
Comparative Analysis: RIPK1 Inhibitor Effects in Wild-Type vs. RIPK1 Knockout Cells
Table 1: Effect of RIPK1 Inhibition on Necroptosis Induction
This table demonstrates the necessity of RIPK1 for necroptosis and the on-target effect of a specific RIPK1 inhibitor.
| Cell Line | Treatment | % Cell Viability (Hypothetical Data) |
| Wild-Type (WT) | Vehicle | 100% |
| TNFα + zVAD-fmk | 25% | |
| TNFα + zVAD-fmk + RIPK1 Inhibitor | 95% | |
| RIPK1 Knockout (RIPK1-/-) | Vehicle | 100% |
| TNFα + zVAD-fmk | 98% | |
| TNFα + zVAD-fmk + RIPK1 Inhibitor | 97% |
Note: This table is a representation of expected results. In RIPK1-/- cells, the induction of necroptosis by TNFα + zVAD-fmk is abrogated, and a specific RIPK1 inhibitor shows no protective effect because its target is absent.
Table 2: Inhibition of RIPK1 Autophosphorylation
A key biochemical indicator of RIPK1 activation is its autophosphorylation at specific serine residues (e.g., Ser166). A specific inhibitor should block this event in wild-type cells but have no substrate to act upon in knockout cells.
| Cell Line | Treatment | p-RIPK1 (Ser166) Level (Relative Units) |
| Wild-Type (WT) | Vehicle | 1 |
| TNFα + zVAD-fmk | 15 | |
| TNFα + zVAD-fmk + RIPK1 Inhibitor | 2 | |
| RIPK1 Knockout (RIPK1-/-) | Vehicle | 0 |
| TNFα + zVAD-fmk | 0 | |
| TNFα + zVAD-fmk + RIPK1 Inhibitor | 0 |
Note: This table illustrates that the inhibitor reduces RIPK1 phosphorylation in WT cells under necroptotic conditions. In RIPK1-/- cells, no RIPK1 protein is present to be phosphorylated.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments. Below are representative protocols for the key assays used to generate the comparative data.
Protocol 1: Necroptosis Induction and Cell Viability Assay
Objective: To measure the protective effect of a RIPK1 inhibitor against necroptosis in wild-type and RIPK1 knockout cells.
Materials:
-
Wild-type and RIPK1-/- cells (e.g., HT-29, L929, or bone marrow-derived macrophages)
-
Cell culture medium and supplements
-
Recombinant human or mouse TNFα
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
RIPK1 inhibitor (e.g., this compound, Nec-1s)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or propidium iodide)
-
96-well microplates
Procedure:
-
Seed wild-type and RIPK1-/- cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the RIPK1 inhibitor at various concentrations for 1-2 hours. Include a vehicle control.
-
Induce necroptosis by adding a combination of TNFα (e.g., 20 ng/mL) and zVAD-fmk (e.g., 20 µM).
-
Incubate the cells for a predetermined time course (e.g., 8-24 hours).
-
Measure cell viability using a preferred method. For example, with CellTiter-Glo®, add the reagent to each well, incubate as per the manufacturer's instructions, and measure luminescence.
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
Protocol 2: Western Blot for Phospho-RIPK1
Objective: To assess the inhibitory effect of a RIPK1 inhibitor on the autophosphorylation of RIPK1.
Materials:
-
Wild-type and RIPK1-/- cells
-
Cell culture dishes
-
Recombinant TNFα and zVAD-fmk
-
RIPK1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate wild-type and RIPK1-/- cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with the RIPK1 inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with TNFα and zVAD-fmk for the desired time (e.g., 4-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software.
Visualizing the Rationale and Workflow
RIPK1 Signaling Pathway in Necroptosis
Caption: RIPK1 signaling cascade leading to either NF-κB survival or necroptosis.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for comparing RIPK1 inhibitor effects in WT vs. KO cells.
Logical Framework for Target Validation
Caption: The logic of using knockout cells to confirm on-target inhibitor activity.
Conclusion
The use of RIPK1 knockout cell lines is an indispensable tool for the validation of this compound and other specific RIPK1 inhibitors. By comparing the effects of the inhibitor in cells with and without its target, researchers can unequivocally demonstrate on-target activity. As shown in the representative data and workflows, a specific RIPK1 inhibitor should rescue necroptosis in wild-type cells but have no effect in RIPK1 knockout cells, which are inherently resistant to RIPK1-mediated necroptosis. This rigorous approach provides the necessary evidence of specificity required for the continued development of RIPK1 inhibitors as potential therapeutics for a range of human diseases.
References
Cross-Validating RIPK1-IN-4 Findings with RIPK1 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common methods for studying the function of Receptor-Interacting Protein Kinase 1 (RIPK1): pharmacological inhibition with RIPK1-IN-4 and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances, strengths, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in the fields of inflammation, cell death, and drug discovery.
Executive Summary
RIPK1 is a critical mediator of cellular stress responses, regulating inflammation, apoptosis, and necroptosis.[1] Both this compound, a potent and selective type II kinase inhibitor, and RIPK1 siRNA are valuable tools for investigating its function. However, they operate through fundamentally different mechanisms, leading to distinct biological consequences that researchers must consider.
-
This compound specifically inhibits the kinase activity of RIPK1 by binding to its inactive conformation.[2] This allows for the study of kinase-dependent functions while leaving the RIPK1 protein itself, and its scaffolding functions, intact.
-
RIPK1 siRNA mediates the degradation of RIPK1 mRNA, leading to a reduction in the total cellular pool of the RIPK1 protein.[3] This approach ablates both the kinase and non-kinase (scaffolding) functions of RIPK1.[4][5]
Cross-validation of findings using both methods can provide a more complete understanding of RIPK1's roles in cellular pathways. Discrepancies between the outcomes of these two approaches can illuminate the relative contributions of RIPK1's kinase activity versus its scaffolding functions.
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for this compound and RIPK1 siRNA, compiled from various studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the literature; therefore, these tables serve as illustrative examples.
| Parameter | This compound | RIPK1 siRNA | Reference |
| Mechanism of Action | Inhibition of kinase activity | mRNA degradation, protein knockdown | [2][3] |
| Target | RIPK1 kinase domain (DLG-out) | RIPK1 mRNA | [2][3] |
| Effect on RIPK1 Protein | No change in protein level | Reduction in protein level | [4][5] |
| Specificity | High for RIPK1 kinase | Potential for off-target effects | [2][6] |
Table 1: Mechanistic Comparison of this compound and RIPK1 siRNA
| Parameter | This compound | RIPK1 siRNA | Reference |
| IC50 (ADP-Glo kinase assay) | 10 nM | Not Applicable | [2] |
| IC50 (RIPK1) | 16 nM | Not Applicable | [2] |
| Typical Working Concentration | 10-1000 nM | 10-100 nM | [7][8][9] |
| Knockdown Efficiency | Not Applicable | 70-90% reduction in mRNA/protein | [3][9] |
Table 2: Potency and Efficacy
| Parameter | This compound | RIPK1 siRNA | Reference |
| Cell Viability (e.g., in response to TNFα-induced necroptosis) | Increased (inhibition of cell death) | Increased (inhibition of cell death) | [10][11][12] |
| Caspase-3/7 Activity (Apoptosis) | Can modulate depending on cellular context | Can modulate depending on cellular context | [1][3] |
| Phospho-RIPK1 (Ser166) | Decreased | Decreased (due to less total protein) | [8] |
| Downstream Signaling (e.g., NF-κB) | Kinase-dependent effects inhibited | Both kinase and scaffold-dependent effects inhibited | [1][13] |
Table 3: Comparative Effects on Cellular Phenotypes
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation of findings.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines known to express RIPK1 and exhibit the desired signaling pathway (e.g., HT-29 for necroptosis, Jurkat for apoptosis).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Add the this compound containing medium to the cells and incubate for the desired duration (e.g., 1-24 hours) prior to inducing the cellular response.
-
-
RIPK1 siRNA Transfection:
-
One day prior to transfection, seed cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.
-
Prepare the siRNA-lipid complex according to the manufacturer's instructions for the chosen transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with a complete growth medium.
-
Allow 48-72 hours for efficient knockdown of RIPK1 before proceeding with downstream assays.
-
Western Blot Analysis for RIPK1 Knockdown and Signaling
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against RIPK1, phospho-RIPK1 (Ser166), and downstream targets (e.g., p-MLKL, cleaved caspase-3). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and treat with this compound or transfect with RIPK1 siRNA as described above.
-
Induction of Cell Death: Induce apoptosis or necroptosis using appropriate stimuli (e.g., TNFα, SMAC mimetics, z-VAD-FMK).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14][15][16]
Caspase-3/7 Activity Assay
-
Cell Lysis: Following treatment and induction of apoptosis, lyse the cells according to the assay kit manufacturer's instructions.
-
Substrate Addition: Add the caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC) to the cell lysates.[17][18][19]
-
Incubation: Incubate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).[17][20]
Mandatory Visualization
Signaling Pathways
Caption: RIPK1 signaling pathways and points of intervention.
Experimental Workflow
Caption: Workflow for comparing this compound and RIPK1 siRNA.
Logical Relationships
Caption: Logical relationship of RIPK1 functions and interventions.
References
- 1. rupress.org [rupress.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Receptor interacting protein 1 knockdown induces cell death in liver cancer by suppressing STAT3/ATR activation in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIP1 kinase activity is dispensable for normal development but is a key regulator of inflammation in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a molecular signaling network that regulates a cellular necrotic cell death pathway by a genome wide siRNA screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Receptor-interacting Serine/Threonine Protein Kinase 1 (RIPK1) Regulates Progranulin Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 13. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. mpbio.com [mpbio.com]
- 20. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Comparative Analysis of RIPK1-IN-4 and Other Leading RIPK1 Inhibitors for Researchers
In the rapidly evolving landscape of kinase inhibitors, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target for a host of inflammatory diseases, neurodegenerative disorders, and certain cancers. The kinase activity of RIPK1 is a key mediator of programmed cell death pathways, including apoptosis and necroptosis.[1][2][3][4] This guide provides a comparative overview of the novel inhibitor RIPK1-IN-4 against other widely used commercially available RIPK1 inhibitors: Necrostatin-1s, GSK'963, and GSK2982772. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate inhibitor for their specific research needs.
Overview of RIPK1 Inhibitors
RIPK1 inhibitors can be broadly classified based on their binding mode to the kinase domain.[4] Type I inhibitors bind to the active DFG-in conformation, Type II inhibitors bind to the inactive DFG-out conformation, and Type III inhibitors bind to an allosteric site.[4] The inhibitors compared in this guide represent these different classes, offering distinct profiles of potency, selectivity, and cellular activity.
-
This compound: A potent and selective type II kinase inhibitor that binds to the DLG-out inactive conformation of RIPK1.[5]
-
Necrostatin-1s (Nec-1s): A more stable and specific analog of Necrostatin-1, it is a widely used type III allosteric inhibitor of RIPK1.[6][7]
-
GSK'963: A chiral, highly potent, and selective ATP-competitive (Type I) inhibitor of RIPK1 kinase.[6][8][9]
-
GSK2982772: A potent, orally active, and ATP-competitive (Type I) RIPK1 kinase inhibitor that has advanced to clinical trials.[6][10][11][12]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative data for each inhibitor, providing a direct comparison of their potency in both biochemical and cellular assays.
| Inhibitor | Type | Target | IC50 (nM) - Biochemical Assay | EC50 (nM) - Cellular Necroptosis Assay | Cell Line |
| This compound | Type II | RIPK1 | 16 (RIP1), 10 (ADP-Glo)[5] | Not specified | Not specified |
| Necrostatin-1s | Type III | RIPK1 | Not specified | 206 (Jurkat)[6] | Jurkat |
| GSK'963 | Type I | RIPK1 | 29 (FP binding assay)[8][9] | 1.0 (L929), 4.0 (U937)[6] | L929, U937 |
| GSK2982772 | Type I | RIPK1 | 1.0 (RIPK1 FP), 16 (human RIP1), 20 (monkey RIP1)[6][11] | 0.2 (HT-29)[12] | HT-29 |
Note: IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%. EC50 (Half-maximal effective concentration) in cellular assays measures the concentration of an inhibitor that gives half-maximal response in a whole-cell system. Different assay formats (e.g., FP binding, ADP-Glo) and cell lines can influence the measured values.
RIPK1 Signaling Pathway
The kinase activity of RIPK1 is a central node in the regulation of cell survival and death. Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate distinct downstream signaling cascades.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Assessing the Relative Potency of RIPK1-IN-4 in Different Disease Models: A Comparative Guide
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that control inflammation and cell death.[1][2] Its dual role as a scaffold for cell survival and a kinase that drives apoptosis and necroptosis makes it a compelling therapeutic target for a wide range of inflammatory diseases, neurodegenerative conditions, and certain cancers.[3][4] A growing number of small-molecule inhibitors have been developed to target the kinase activity of RIPK1, with RIPK1-IN-4 being a notable example.
This guide provides an objective comparison of this compound's potency against other well-characterized RIPK1 inhibitors across various disease models, supported by experimental data and detailed methodologies.
Mechanism of Action: The RIPK1 Signaling Hub
RIPK1 acts as a central node in cellular signaling, primarily downstream of the tumor necrosis factor receptor 1 (TNFR1). Upon TNFα binding, RIPK1 is recruited to form Complex I, where it acts as a scaffold, leading to its ubiquitination and the subsequent activation of the NF-κB and MAPK pathways, promoting cell survival and inflammation.[2][5]
However, under conditions where components of Complex I are deubiquitinated, RIPK1 can dissociate to form a secondary cytosolic complex. This can be Complex IIa, which leads to caspase-8 activation and apoptosis, or, if caspase-8 is inhibited, the necrosome (Complex IIb) with RIPK3.[5] Within the necrosome, RIPK1's kinase activity is essential. It leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the ultimate executioner of necroptotic cell death.[6][7]
RIPK1 inhibitors are broadly classified based on their binding mode:
-
Type I inhibitors bind to the active (DFG-in) conformation of the kinase.
-
Type II inhibitors bind to the inactive (DFG-out) conformation.
-
Type III inhibitors bind to an allosteric site outside the ATP-binding pocket.[3]
This compound is a potent and selective Type II kinase inhibitor, binding to an inactive form of RIPK1.[8]
Figure 1. Simplified RIPK1 signaling pathway leading to cell survival or death.
Comparative Potency of RIPK1 Inhibitors
The potency of RIPK1 inhibitors is typically assessed using both biochemical assays (measuring direct kinase inhibition) and cell-based assays (measuring the prevention of necroptosis). The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for comparison.
| Inhibitor | Type | Target | IC50 (nM) | Cell Line | EC50 (nM) | Disease Model Relevance |
| This compound | II | RIPK1 | 10 - 16[8] | - | - | Preclinical Research |
| Nec-1s | III | RIPK1 | - | L929 | ~200-500 | Broad Inflammatory & Neurodegenerative |
| RIPA-56 | III | RIPK1 | 13[5] | L929 | 27[5] | Systemic Inflammatory Response Syndrome (SIRS) |
| GSK'772 | III | RIPK1 | - | HT-29 | ~5 | Autoimmune (Human-specific) |
| PK68 | - | RIPK1 | 90[9] | L929, U937 | 760 - 1330[10] | Cancer, Inflammation |
| Cpd22 | - | RIPK1 | 6.3[5] | HT-29, L929 | 2.0[5] | Neurodegenerative (Brain-penetrant) |
Data compiled from multiple sources. Assay conditions can vary between studies, affecting absolute values.
Experimental Protocols
Standardized assays are crucial for comparing the potency of different inhibitors.
In Vitro Kinase Assay (e.g., ADP-Glo™)
This biochemical assay directly measures the enzymatic activity of purified RIPK1 and its inhibition.
-
Objective: To determine the IC50 value of an inhibitor against isolated RIPK1 kinase.
-
Methodology:
-
Recombinant human RIPK1 kinase is incubated with a substrate (e.g., myelin basic protein) and ATP.
-
The inhibitor (e.g., this compound) is added at various concentrations.
-
The kinase reaction proceeds, converting ATP to ADP.
-
The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A kinase detection reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to produce light.
-
The luminescent signal, proportional to the amount of ADP formed, is measured. A lower signal indicates greater inhibition of RIPK1.
-
IC50 values are calculated from the dose-response curve.[8][10]
-
Cell-Based Necroptosis Assay
This assay measures an inhibitor's ability to protect cells from induced necroptotic death.
-
Objective: To determine the EC50 value of an inhibitor in a cellular context.
-
Common Cell Lines: L929 (mouse fibrosarcoma), HT-29 (human colon adenocarcinoma), MEFs (mouse embryonic fibroblasts).[10][11]
-
Methodology:
-
Cells are seeded in multi-well plates.
-
Cells are pre-incubated with a pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and ensure cell death occurs via necroptosis.
-
The RIPK1 inhibitor is added at various concentrations.
-
Necroptosis is induced with a stimulus, typically TNFα. In some cell lines like HT-29, a SMAC mimetic (e.g., birinapant) is added along with TNFα and zVAD-fmk (TSZ).
-
After a set incubation period (e.g., 24 hours), cell viability is measured using assays like CellTiter-Glo® (measures ATP) or by quantifying the uptake of a cell-impermeable dye like Sytox Green.[11]
-
EC50 values are calculated from the dose-response curve, representing the concentration at which the inhibitor protects 50% of cells from death.
-
Figure 2. Workflow for assessing RIPK1 inhibitor potency.
Performance in Disease Models
The therapeutic potential of RIPK1 inhibitors is being evaluated in a variety of preclinical disease models.
Inflammatory and Autoimmune Diseases
RIPK1 kinase activity is a key driver of inflammation in several disease settings.[12] Inhibition of RIPK1 has shown significant efficacy in animal models of inflammatory conditions.
-
Systemic Inflammatory Response Syndrome (SIRS) and Sepsis: In mouse models, TNFα-induced SIRS leads to hypothermia and mortality. Potent RIPK1 inhibitors like RIPA-56 and others have been shown to efficiently reduce mortality and multi-organ damage in these models.[13] This highlights the potential of targeting RIPK1 to combat the cytokine storm associated with sepsis.[10]
-
Other Inflammatory Conditions: Pharmacological inhibitors of RIPK1 have entered clinical trials for autoimmune diseases such as psoriasis, ulcerative colitis, and rheumatoid arthritis.[4]
Neurodegenerative Diseases
Neuroinflammation is a hallmark of many neurodegenerative disorders, and RIPK1 has been implicated as a key mediator.
-
Alzheimer's Disease (AD): RIPK1 is highly expressed in microglia, the resident immune cells of the brain.[5] In mouse models of AD, treatment with a RIPK1 inhibitor reduced the amyloid plaque burden, decreased inflammatory cytokine levels, and mitigated memory deficits.[5][7] This suggests that inhibiting RIPK1 could be a strategy to curb the detrimental neuroinflammatory processes in AD.
-
Multiple Sclerosis (MS) and ALS: RIPK1 inhibition by Nec-1s has been shown to ameliorate disease pathology in mouse models of MS.[6] Furthermore, human genetic evidence has linked dysregulated RIPK1 to the pathogenesis of Amyotrophic Lateral Sclerosis (ALS).[6]
Cancer
The role of RIPK1 in cancer is complex and context-dependent.[5]
-
Anti-Tumor Effects: In some models, such as pancreatic cancer, RIPK1 inhibitors have been reported to reduce tumor burden and prevent metastasis.[10] Necroptosis of tumor cells can release damage-associated molecular patterns (DAMPs), which may stimulate an anti-tumor immune response, making RIPK1 inhibition a potential strategy to enhance immunotherapy.[14]
-
Inconsistent Results: In other studies, also involving pancreatic cancer models, RIPK1 inhibitors did not slow tumor growth.[10] The expression level of RIPK1 itself can vary, with some colon cancers showing reduced expression compared to normal tissue.[10] These conflicting results indicate that the utility of RIPK1 inhibitors in oncology will likely depend on the specific cancer type, the tumor microenvironment, and potentially in combination with other therapies. To date, clinical trials of RIPK1 inhibitors for solid tumors have not been successful.[10]
Conclusion
This compound is a potent, type II inhibitor of RIPK1, demonstrating low nanomolar IC50 values in biochemical assays.[8] When compared to other inhibitors, its potency is in the same range as highly effective compounds like RIPA-56 and Cpd22. The true value of a specific inhibitor, however, lies in its performance in relevant disease models, selectivity, and pharmacokinetic properties. While allosteric inhibitors like Nec-1s have been instrumental research tools, newer compounds demonstrate significantly improved potency. The species-selectivity of some inhibitors, like GSK'772 (human-specific), underscores the importance of choosing the right tool for the specific model (murine vs. human cells).
The collective data strongly support the therapeutic potential of targeting RIPK1 kinase activity for a host of inflammatory and neurodegenerative diseases. The role of RIPK1 inhibition in cancer remains an area of active investigation, requiring further research to delineate the contexts in which it may be beneficial. This compound represents a valuable chemical probe for these ongoing research and drug development efforts.
References
- 1. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 5. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 6. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jitc.bmj.com [jitc.bmj.com]
Comparative Efficacy of RIPK1-IN-4 and Other RIPK1 Inhibitors Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison Guide
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that dictate inflammation, apoptosis, and a regulated form of necrosis known as necroptosis. Its dual role in promoting cell survival and mediating cell death has positioned it as a compelling therapeutic target in oncology. This guide provides a comparative analysis of the efficacy of a potent RIPK1 inhibitor, RIPK1-IN-4, alongside other widely studied inhibitors, Necrostatin-1 and GSK'547, across various cancer cell lines.
Quantitative Efficacy Comparison of RIPK1 Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound, Necrostatin-1, and GSK'547 in different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, including the specific assays used and the stimuli for inducing cell death.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 / EC50 (nM) | Reference |
| This compound | - (Biochemical Assay) | ADP-Glo Kinase Assay | 10[1] | [1] |
| This compound | - (Biochemical Assay) | RIP1 Kinase Assay | 16[1] | [1] |
| Necrostatin-1 | Jurkat (Human T-cell leukemia) | Cell Viability (TNF-α induced necroptosis) | 490 (EC50)[2][3] | [2][3] |
| Necrostatin-1 | U937 (Human histiocytic lymphoma) | TNF-induced Necrosis | 1330 (EC50)[4][5] | [4][5] |
| Necrostatin-1 | L929 (Mouse fibrosarcoma) | TNF-induced Necrosis | 760 - 950 (EC50)[4][5] | [4][5] |
| Necrostatin-1 | HT-29 (Human colorectal adenocarcinoma) | Necroptosis Inhibition | Not specified | [6] |
| Necrostatin-1 | Huh7 (Human hepatocellular carcinoma) | Ferroptosis Inhibition | Not specified | [7] |
| Necrostatin-1 | SK-HEP-1 (Human hepatocellular carcinoma) | Ferroptosis Inhibition | Not specified | [7] |
| GSK'547 | L929 (Mouse fibrosarcoma) | Cell Viability (TNF-α/zVAD-induced necroptosis) | 32 (IC50)[8] | [8] |
| GSK'547 | U937 (Human histiocytic lymphoma) | Necrotic Death | 6.3 (IC50)[9] | [9] |
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the methods used for their evaluation, the following diagrams illustrate the RIPK1 signaling pathway and a typical experimental workflow.
Caption: RIPK1 Signaling Pathway Diagram.
Caption: RIPK1 Inhibitor Evaluation Workflow.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments commonly cited in the evaluation of RIPK1 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
RIPK1 inhibitors (this compound, Necrostatin-1, GSK'547)
-
Cell death-inducing agent (e.g., TNF-α)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the RIPK1 inhibitors for 1-2 hours.
-
Induce cell death by adding the appropriate stimulus (e.g., TNF-α). Include untreated and vehicle-treated controls.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
Western Blot Analysis for RIPK1 Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the RIPK1 signaling pathway.
-
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-phospho-RIPK1, anti-MLKL, anti-phospho-MLKL, anti-cleaved Caspase-3, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cell pellets in ice-cold lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Necrostatin-1 [sigmaaldrich.com]
- 4. Frontiers | Advances in RIPK1 kinase inhibitors [frontiersin.org]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of RIPK1-IN-4 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and regulated cell death, making it a promising therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases.[1][2] This guide provides an objective comparison of a novel RIPK1 inhibitor, RIPK1-IN-4, with established alternatives, Necrostatin-1 and GSK'481. The information presented herein is intended to assist researchers in evaluating the therapeutic potential of this compound in primary human cells.
Introduction to RIPK1 Inhibitors
RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can either promote cell survival through NF-κB signaling or induce cell death via apoptosis or necroptosis.[1][3] The kinase activity of RIPK1 is essential for its pro-death and pro-inflammatory functions.[1][2] Consequently, small molecule inhibitors targeting the kinase activity of RIPK1 have garnered significant interest.
This guide focuses on three key RIPK1 inhibitors:
-
This compound: A potent and selective type II kinase inhibitor that binds to the inactive DLG-out conformation of RIPK1.[4]
-
Necrostatin-1 (Nec-1): A widely used allosteric inhibitor of RIPK1 that was one of the first identified inhibitors of necroptosis.[1] It is known to have off-target effects, including inhibition of indoleamine-2,3-dioxygenase (IDO).[5]
-
GSK'481: A highly potent and selective RIPK1 inhibitor.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, Necrostatin-1, and GSK'481. It is important to note that direct head-to-head comparisons in the same primary human cell types are limited in the current literature. The data presented is compiled from various studies and cell lines, which should be taken into consideration when interpreting the results.
Table 1: In Vitro Potency of RIPK1 Inhibitors (IC50)
| Compound | Target/Assay | Cell Line/System | IC50 (nM) | Reference(s) |
| This compound | RIPK1 Kinase Assay | Biochemical | 16 | [4] |
| ADP-Glo Kinase Assay | Biochemical | 10 | [4] | |
| Necrostatin-1 | RIPK1 Kinase Assay | Biochemical | ~180-250 | [6] |
| GSK'481 | RIPK1 Kinase Assay | Biochemical | 1.3 | [3] |
| Inhibition of pS166 RIPK1 | Human RIPK1 | 2.8 | [3] |
Table 2: Cellular Efficacy of RIPK1 Inhibitors (EC50/IC50)
| Compound | Assay | Cell Line/Primary Cell | EC50/IC50 | Reference(s) |
| This compound | Inhibition of Necroptosis | L929 (murine fibrosarcoma) | 400 nM (IC50) | [4] |
| Necrostatin-1 | Inhibition of TNF-α-induced necroptosis | U937 (human monocytic) | ~2 µM (IC50) | [5] |
| Inhibition of necroptosis | L929 (murine fibrosarcoma) | ~1 µM (IC50) | [5] | |
| Inhibition of necroptosis | Primary Human Neutrophils | >10 µM (IC50) | [5] | |
| GSK'481 | Inhibition of TNF-α-induced necroptosis | U937 (human monocytic) | 10 nM (IC50) | [3] |
| Inhibition of necroptosis | Primary Human Neutrophils | 0.9 nM (IC50) | [5] |
Table 3: Cytotoxicity Data
Comprehensive cytotoxicity data for this compound in primary human cells is limited in the available literature. Researchers are encouraged to perform their own dose-response cytotoxicity assays in their specific primary human cell models.
| Compound | Cell Type | Observation | Reference(s) |
| Necrostatin-1 | Various | Can induce apoptosis in some contexts | [7] |
Signaling Pathways and Experimental Workflows
RIPK1 Signaling Pathway
The following diagram illustrates the central role of RIPK1 in TNF-α-mediated signaling, leading to either cell survival (NF-κB activation) or cell death (apoptosis or necroptosis). RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream signaling cascades that lead to inflammation and cell death.
References
- 1. Targeting RIPK1 for the treatment of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Mechanisms of RIPK1 in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dendritic cell RIPK1 maintains immune homeostasis by preventing inflammation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
